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  • Product: 2-Bromo-6-methoxy-3-nitrophenol
  • CAS: 854733-39-4

Core Science & Biosynthesis

Foundational

2-Bromo-6-methoxy-3-nitrophenol spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxy-3-nitrophenol This guide provides a detailed analysis of the expected spectral data for 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4), a subs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxy-3-nitrophenol

This guide provides a detailed analysis of the expected spectral data for 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4), a substituted aromatic compound with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] For researchers and drug development professionals, a thorough understanding of this molecule's spectral signature is paramount for its identification, purity assessment, and structural confirmation. This document will delve into the theoretical underpinnings and practical interpretation of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Molecular Structure and Predicted Spectroscopic Behavior

2-Bromo-6-methoxy-3-nitrophenol is a trisubstituted benzene ring containing a hydroxyl (-OH), a methoxy (-OCH₃), a bromine (-Br), and a nitro (-NO₂) group. The molecular formula is C₇H₆BrNO₄, and the molecular weight is approximately 248.03 g/mol .[2][3]

The interplay of these functional groups dictates the molecule's electronic environment and, consequently, its spectral characteristics.

  • Electron-Donating Groups: The hydroxyl and methoxy groups are activating, electron-donating groups (EDGs) that increase electron density in the aromatic ring, particularly at the ortho and para positions.

  • Electron-Withdrawing Groups: The nitro group and bromine are deactivating, electron-withdrawing groups (EWGs) that pull electron density from the ring.

This electronic push-pull mechanism creates a unique and predictable signature in each spectroscopic technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum

For 2-Bromo-6-methoxy-3-nitrophenol, the electron ionization (EI) mass spectrum is predicted to exhibit several key features:

  • Molecular Ion (M⁺) Peak: A prominent molecular ion peak will be observed. Due to the presence of a single bromine atom, this peak will appear as a doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, we expect to see two peaks of almost equal intensity at m/z = 247 (for the C₇H₆⁷⁹BrNO₄ ion) and m/z = 249 (for the C₇H₆⁸¹BrNO₄ ion). This M/M+2 pattern is a definitive indicator of a monobrominated compound.[5]

  • Key Fragmentation Patterns: The fragmentation is driven by the stability of the resulting ions and neutral losses.

    • Loss of Methyl Radical ([M-15]⁺): Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 232/234.

    • Loss of Nitric Oxide ([M-30]⁺): Nitroarenes often undergo rearrangement and lose nitric oxide (•NO), which would yield a fragment at m/z 217/219.

    • Loss of Nitro Group ([M-46]⁺): Direct cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), giving a significant fragment at m/z 201/203.

    • Loss of Bromine ([M-79/81]⁺): Cleavage of the C-Br bond would result in an ion at m/z 168.

    • Aryl Ether Cleavage: Aryl ethers can cleave at the C-O bond beta to the aromatic ring, which could lead to further fragmentation pathways.[6]

Data Summary: Predicted Mass Spectrum
m/z (Predicted)AssignmentNotes
247 / 249[M]⁺ (Molecular Ion)Doublet peak with ~1:1 intensity ratio, characteristic of Bromine.
232 / 234[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
217 / 219[M - NO]⁺Common fragmentation for nitroaromatics.
201 / 203[M - NO₂]⁺Loss of the nitro group.
168[M - Br]⁺Loss of a bromine radical.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Spectrum

The IR spectrum of 2-Bromo-6-methoxy-3-nitrophenol will be complex but highly informative. The key is to identify the characteristic absorption bands for each functional group, noting shifts due to electronic effects and potential hydrogen bonding.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group. The broadness suggests intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group's oxygen is also possible, which can shift this band to a lower frequency.[7]

  • C-H Stretches:

    • Aromatic C-H: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

    • Aliphatic C-H: The methyl group of the methoxy function will show stretching vibrations in the 2850-2960 cm⁻¹ region.

  • N-O Stretch (Nitro Group): The nitro group is a strong absorber and will display two distinct, strong stretching bands:

    • Asymmetric stretch: 1500-1560 cm⁻¹

    • Symmetric stretch: 1335-1385 cm⁻¹ These are among the most characteristic peaks in the spectrum.[8]

  • C=C Aromatic Stretch: Several medium to sharp bands will appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

  • C-O Stretches:

    • Aryl Ether (Ar-O-CH₃): A strong, characteristic band for the asymmetric C-O-C stretch is expected around 1200-1275 cm⁻¹ , and a symmetric stretch near 1020-1075 cm⁻¹ .

    • Phenolic (Ar-O-H): A strong C-O stretching band will be present around 1200 cm⁻¹ .

  • C-Br Stretch: The C-Br stretching vibration is expected in the far IR region, typically between 500-690 cm⁻¹ .

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) (Predicted)Functional Group VibrationExpected Intensity
3200-3500O-H Stretch (Phenol)Strong, Broad
3030-3100Aromatic C-H StretchMedium to Weak
2850-2960Aliphatic C-H Stretch (Methoxy)Medium
1500-1560Asymmetric NO₂ StretchStrong
1450-1600Aromatic C=C StretchMedium, Sharp
1335-1385Symmetric NO₂ StretchStrong
1200-1275Asymmetric C-O-C Stretch (Aryl Ether)Strong
500-690C-Br StretchMedium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 2-Bromo-6-methoxy-3-nitrophenol, we will analyze both ¹H and ¹³C NMR.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum will be simple, showing two signals corresponding to the two protons on the benzene ring.

  • Aromatic Protons (2H): There are two protons on the ring at positions 4 and 5. They are adjacent to each other and will therefore appear as two doublets due to spin-spin coupling.

    • The proton at C4 is ortho to the electron-withdrawing nitro group and will be shifted downfield.

    • The proton at C5 is ortho to the electron-donating methoxy group and will be shifted upfield relative to the C4 proton.

    • We predict two doublets in the range of δ 7.0-8.0 ppm . The coupling constant (J) between them should be in the typical range for ortho coupling (7-9 Hz).

  • Hydroxyl Proton (1H): The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but it typically appears between δ 5.0-10.0 ppm .

  • Methoxy Protons (3H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm .

¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Due to the lack of symmetry, all 7 carbon atoms in the molecule are unique and should produce 7 distinct signals.[9]

  • Aromatic Carbons (6C): The chemical shifts are influenced by the attached substituents.

    • C-O (Phenol & Methoxy): The carbons directly attached to oxygen (C1 and C2) will be significantly deshielded and appear far downfield, likely in the δ 145-160 ppm range.

    • C-NO₂: The carbon bearing the nitro group (C3) will also be deshielded, appearing in the δ 130-150 ppm range.

    • C-Br: The carbon attached to bromine (C6) will be shifted to the δ 110-125 ppm range.

    • C-H: The two carbons bonded to hydrogen (C4 and C5) will appear in the typical aromatic region of δ 110-130 ppm .

  • Methoxy Carbon (1C): The methyl carbon of the methoxy group will appear upfield, typically in the δ 55-60 ppm region.

Data Summary: Predicted NMR Spectra

¹H NMR

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
7.0 - 8.0 Doublet 1H Aromatic C-H
7.0 - 8.0 Doublet 1H Aromatic C-H
5.0 - 10.0 Broad Singlet 1H Phenolic -OH

| 3.8 - 4.0 | Singlet | 3H | Methoxy -OCH₃ |

¹³C NMR

Chemical Shift (δ, ppm) (Predicted) Assignment
145 - 160 C-OH / C-OCH₃
130 - 150 C-NO₂
110 - 130 Aromatic C-H
110 - 125 C-Br

| 55 - 60 | Methoxy -OCH₃ |

Experimental Protocols

Acquiring high-quality spectral data requires meticulous sample preparation and adherence to standardized instrument protocols.

Methodology for Spectroscopic Analysis

Caption: General workflow for comprehensive spectroscopic analysis.

Integrated Spectral Analysis

The true power of spectroscopy lies in integrating data from all three techniques to build a self-validating confirmation of the molecular structure.

Caption: Logical relationship for integrated spectral data confirmation.

The MS data will confirm the molecular weight and the presence of one bromine atom. The IR spectrum will verify the presence of the key hydroxyl, nitro, and aryl ether functional groups. Finally, the ¹H and ¹³C NMR spectra will elucidate the precise arrangement of these groups on the aromatic ring and confirm the overall carbon-hydrogen framework. Together, these techniques provide an unambiguous identification of 2-Bromo-6-methoxy-3-nitrophenol.

References

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

  • Flett, M. St. C. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Transactions of the Faraday Society, 1948. [Link]

  • Randall, H. M., et al. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 1949. [Link]

  • Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]

  • Griffiths, P. R. & de Haseth, J. A. Fourier Transform Infrared Spectrometry. John Wiley & Sons, 2007.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • University of Calgary. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Mass Spectrometry Blog. Fragmentation of Aryl Ethers. [Link]

Sources

Exploratory

Technical Safety & Handling Whitepaper: 2-Bromo-6-methoxy-3-nitrophenol in Advanced Synthesis

Executive Summary & Chemical Identity In modern drug development and complex organic synthesis, highly functionalized aromatic building blocks are critical for constructing sophisticated pharmacophores. 2-Bromo-6-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug development and complex organic synthesis, highly functionalized aromatic building blocks are critical for constructing sophisticated pharmacophores. 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) is a prime example of such an intermediate. Featuring orthogonal reactive sites—a bromine atom for transition-metal-catalyzed cross-coupling, a nitro group for reduction to an amine, and a methoxy-phenol moiety for etherification or directing effects—it is highly valued by synthetic chemists.

However, the very features that make this molecule synthetically useful also impart significant physicochemical hazards and toxicological risks. This technical guide transcends a standard Safety Data Sheet (SDS) by explaining the causality behind the hazards of 2-Bromo-6-methoxy-3-nitrophenol and providing self-validating protocols for its safe handling, storage, and disposal.

Physicochemical Profiling & Storage Causality

Understanding the structural electronics of 2-Bromo-6-methoxy-3-nitrophenol is essential for predicting its stability. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups activate the aromatic ring, making it highly susceptible to oxidative degradation. Conversely, the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups lower the pKa of the phenol, significantly increasing its acidity compared to unsubstituted phenol.

Quantitative Data & Mechanistic Rationale
Property / HazardValue / ClassificationMechanistic Rationale
Molecular Weight 248.03 g/mol Highly substituted aromatic system[1].
Storage Conditions 2–8°C, Inert AtmospherePrevents ambient oxidation of the electron-rich phenol and photochemical degradation of the nitro group[2].
Eye Damage (H318) Category 1The lowered pKa of the phenolic -OH causes rapid, severe protein denaturation upon contact with the cornea[3].
Skin Sensitization (H317) Category 1The bromo-substituent acts as a leaving group, allowing the molecule to act as a hapten via nucleophilic aromatic substitution (

) with skin proteins[3].
Aquatic Toxicity (H410) Category 1 (UN 3077)Bromophenols disrupt oxidative phosphorylation and are highly toxic to aquatic invertebrates[4].

Mechanistic Toxicology & Hazard Identification

The Global Harmonized System (GHS) classifies 2-Bromo-6-methoxy-3-nitrophenol with several severe hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects)[5].

Systemic Toxicity & Oxidative Stress

The toxicity of nitrophenols extends beyond simple irritation. Mechanistic studies on related nitrophenols demonstrate that systemic exposure induces significant cellular oxidative stress. The nitroaromatic core can undergo enzymatic redox cycling in vivo, generating reactive oxygen species (ROS) that deplete intracellular antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), ultimately leading to apoptosis via the inhibition of the mTOR pathway[6].

Environmental Impact

The compound is classified under UN 3077 (Environmentally hazardous substance, solid, n.o.s., Class 9) [5]. The incorporation of a bromine atom significantly amplifies its aquatic toxicity compared to non-halogenated analogs. Bromophenols exhibit potent acute toxicity to aquatic organisms such as Daphnia magna and Scenedesmus quadricauda, primarily by uncoupling oxidative phosphorylation and disrupting cellular respiration[4]. Consequently, any release into municipal water systems is strictly prohibited.

Self-Validating Handling & Emergency Protocols

To mitigate the risks associated with 2-Bromo-6-methoxy-3-nitrophenol, researchers must employ self-validating workflows where each step inherently verifies the safety of the next. Below is a rigorously designed protocol for setting up a reaction (e.g., a Suzuki coupling or


) using this compound.
Step-by-Step Reaction Setup Methodology
  • Pre-Weighing Environmental Control:

    • Action: Purge the analytical balance enclosure with a gentle stream of nitrogen before opening the chemical container.

    • Causality: Minimizes ambient moisture and oxygen exposure, preventing premature oxidation of the electron-rich methoxy-phenol moiety and ensuring stoichiometric accuracy.

  • PPE and Containment Verification:

    • Action: Don double nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Work exclusively inside a certified fume hood.

    • Causality: The compound is a severe eye irritant (H318) and skin sensitizer (H317). Double gloving provides a fail-safe; if the outer glove is breached by the reaction solvent, the inner glove prevents dermal haptenation.

  • Static-Free Transfer:

    • Action: Weigh the required mass using an anti-static weigh boat and a grounded spatula.

    • Causality: The compound is a dry powder. Static charge can cause sudden aerosolization, leading to accidental inhalation exposure (H332) or contamination of the workspace.

  • Reaction Initiation (Schlenk Line):

    • Action: Transfer the solid to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times before adding degassed solvents.

    • Causality: The nitro group can participate in unwanted single-electron transfer (SET) side reactions if oxygen is present during basic reaction conditions.

  • Quenching and Waste Segregation:

    • Action: Upon reaction completion, quench the mixture with a weak aqueous acid (e.g., saturated

      
      ). Segregate all aqueous and organic waste into specifically labeled "Halogenated/Environmentally Hazardous" containers.
      
    • Causality: Unreacted 2-Bromo-6-methoxy-3-nitrophenol is highly toxic to aquatic life (H410). Standard aqueous drain disposal is strictly prohibited and violates environmental regulations.

Emergency Spill Response

In the event of a solid spill, do not flush with water . Water will solubilize the compound, increasing the surface area of contamination and the risk of environmental runoff. Instead, gently cover the spill with a solid, basic absorbent (e.g., sodium carbonate mixed with sand) to neutralize the acidic phenol, sweep it into a sealed hazardous waste container, and wipe the area with a solvent-dampened cloth (e.g., isopropanol) while wearing full PPE.

Process & Emergency Visualization

The following diagram outlines the logical flow of material handling, from receipt to disposal, ensuring all safety contingencies are met.

G A Chemical Receipt (CAS: 854733-39-4) B Inert Storage (2-8°C, Ar/N2, Dark) A->B Transfer to cold storage C PPE Verification (Nitrile, Goggles, Coat) B->C Retrieve for synthesis D Weighing & Transfer (Fume Hood) C->D PPE confirmed E Reaction Execution (Schlenk Line) D->E Safe transfer G Spill Emergency (Solid Absorbent, No H2O) D->G Accidental spill F Standard Quenching (Basic Aqueous Waste) E->F Reaction complete E->G Flask breakage

Workflow for handling 2-Bromo-6-methoxy-3-nitrophenol, including standard use and spill response.

References

  • Title: Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

2-Bromo-6-methoxy-3-nitrophenol chemical suppliers and pricing

An In-Depth Technical Guide to 2-Bromo-6-methoxy-3-nitrophenol: Synthetic Utility, Procurement, and Application in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, highly functionalized ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-6-methoxy-3-nitrophenol: Synthetic Utility, Procurement, and Application in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated aromatic rings serve as indispensable building blocks. 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) is a prime example of a meticulously designed intermediate. Featuring four distinct functional groups—a bromine atom, a methoxy group, a nitro group, and a phenolic hydroxyl—this compound offers unparalleled orthogonal reactivity. It has recently gained significant traction in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs), most notably in the development of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors targeting the elusive C797S resistance mutation[1][2].

This whitepaper provides a comprehensive analysis of 2-Bromo-6-methoxy-3-nitrophenol, detailing its chemical properties, step-by-step synthetic applications, supply chain economics, and quality control validation protocols.

Chemical Identity & Structural Causality

The utility of 2-Bromo-6-methoxy-3-nitrophenol stems from the electronic and steric interplay of its substituents. The molecular formula is C₇H₆BrNO₄ with a molecular weight of 248.03 g/mol [3][4].

Table 1: Chemical & Physical Properties
PropertyValueCausality / Significance in Synthesis
CAS Number 854733-39-4Unique identifier for procurement and regulatory tracking.
Molecular Weight 248.03 g/mol [4]Critical for stoichiometric calculations and mass spectrometry validation.
Bromo Group (-Br) Position 2Acts as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].
Nitro Group (-NO₂) Position 3Strongly electron-withdrawing; serves as a "masked" amine that can be reduced late-stage to prevent unwanted side reactions[5].
Methoxy (-OCH₃) Position 6Electron-donating; can be selectively demethylated to form a catechol (diphenol) for subsequent heterocyclic cyclization[1].
Structural Reactivity Map

The orthogonal nature of these functional groups allows chemists to perform sequential modifications without protecting group chemistry, maximizing atom economy.

Reactivity Core 2-Bromo-6-methoxy- 3-nitrophenol Bromo Bromo Group (-Br) Pd-Catalyzed Coupling Core->Bromo Suzuki/Buchwald Nitro Nitro Group (-NO2) Reduction to Amine Core->Nitro Pd/C or Fe/HCl Methoxy Methoxy (-OCH3) Demethylation to Diol Core->Methoxy BBr3 Treatment

Functional group reactivity map of 2-Bromo-6-methoxy-3-nitrophenol.

Synthetic Utility: Application in EGFR Inhibitor Development

A highly documented application of 2-Bromo-6-methoxy-3-nitrophenol is its use as a precursor for aryl phosphorus oxide derivatives[1]. These derivatives are critical in overcoming non-small cell lung cancer (NSCLC) resistance caused by the EGFR C797S mutation—a mutation that renders third-generation inhibitors like Osimertinib ineffective[2].

To build the necessary pharmacophore, the compound is transformed into a 5-bromo-6-nitro-2,3-dihydrobenzo[b][1,4]dioxin intermediate[1].

Synthetic Workflow Diagram

Workflow Step1 2-Bromo-6-methoxy-3-nitrophenol (Starting Material) Step2 3-Bromo-4-nitrobenzene-1,2-diphenol (Demethylation) Step1->Step2 BBr3, DCM, -78°C to RT Step3 5-Bromo-6-nitro-2,3-dihydrobenzo[b][1,4]dioxin (Cyclization) Step2->Step3 K2CO3, DMF, 1,2-dibromoethane Step4 Late-Stage Cross-Coupling (EGFR C797S Inhibitor API) Step3->Step4 Pd(dppf)Cl2, Boronic Acid

Synthetic workflow for generating advanced dihydrobenzodioxin intermediates.

Self-Validating Experimental Protocol

Note: The following protocol is synthesized from standard industry practices for the transformations cited in patent literature[1].

Step A: Demethylation to 3-Bromo-4-nitrobenzene-1,2-diphenol

  • Causality: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates exclusively to the sterically accessible methoxy oxygen. This coordination weakens the O-CH₃ bond, allowing bromide ions to attack the methyl group via an SN2 mechanism, liberating the phenol without disturbing the robust aryl-bromide or nitro bonds.

  • Procedure:

    • Dissolve 2-Bromo-6-methoxy-3-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath. Rationale: The initial coordination of BBr₃ is highly exothermic; cryogenic temperatures prevent localized heating and tar formation.

    • Dropwise, add BBr₃ (2.5 eq).

    • Allow the reaction to slowly warm to room temperature over 4 hours.

    • Quench carefully with methanol at 0°C to destroy excess BBr₃, followed by water. Extract with Ethyl Acetate (EtOAc).

  • Validation: TLC will show the consumption of the starting material. ¹H NMR (DMSO-d₆) will confirm the disappearance of the sharp singlet at ~3.9 ppm (methoxy protons) and the appearance of a second broad phenolic -OH peak.

Step B: Cyclization to 5-Bromo-6-nitro-2,3-dihydrobenzo[b][1,4]dioxin

  • Causality: Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the newly formed catechol (diphenol), generating a highly nucleophilic bis-phenoxide. This intermediate undergoes a double SN2 substitution with 1,2-dibromoethane to form the stable 1,4-dioxane ring.

  • Procedure:

    • Dissolve the crude 3-Bromo-4-nitrobenzene-1,2-diphenol in anhydrous N,N-Dimethylformamide (DMF).

    • Add K₂CO₃ (3.0 eq) and 1,2-dibromoethane (1.5 eq).

    • Heat the mixture to 80°C for 12 hours.

    • Cool, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.

  • Validation: LC-MS will show the expected [M+H]⁺ mass shift. ¹H NMR will reveal a new tightly coupled multiplet or two multiplets around 4.2–4.4 ppm, corresponding to the four protons of the newly formed ethylenedioxy bridge.

Supply Chain Analysis & Pricing

Procurement of highly specific building blocks like 2-Bromo-6-methoxy-3-nitrophenol requires navigating a fragmented specialty chemical market. Prices fluctuate based on purity (typically 95%+ required for API synthesis) and scale.

Below is a consolidated pricing and supplier matrix based on current market data[4][6][7][8]:

Table 2: Global Supplier & Pricing Matrix
SupplierCatalog / Ref IDQuantityListed Price (Est.)Lead Time / Notes
CymitQuimica [4]10-F244421100 mg€39.00European stock; 97% purity.
CymitQuimica [4]10-F2444211 g€232.00European stock.
Apollo Scientific [8]CAS 854733-39-4~1 g£22.00UK/US Stock; 2-3 weeks lead time.
Apollo Scientific [8]CAS 854733-39-4~5 g£147.00UK/US Stock; 2-3 weeks lead time.
AChemBlock [7]U1321681 g (Implied)$225.0095% purity; US distribution.
BLD Pharm [9]BD245799Bulk / CustomInquiry RequiredCold-chain transportation required.
FDC Chemical [6]AD125230Bulk / CustomInquiry RequiredAsian distribution; offers full SDS/COA support.

Strategic Insight: For early-stage medicinal chemistry (SAR studies), purchasing 1g to 5g from rapid-dispatch suppliers like Apollo Scientific or CymitQuimica is optimal. For scale-up (e.g., advancing an EGFR inhibitor to GLP tox studies), engaging BLD Pharm or FDC Chemical for custom multi-kilogram synthesis is required, as the compound necessitates cold-chain logistics to prevent slow degradation of the nitro-phenol moiety[9].

Quality Control (QC) & Analytical Validation

Trustworthiness in synthetic chemistry relies on rigorous QC. When receiving a batch of 2-Bromo-6-methoxy-3-nitrophenol, the following self-validating analytical checks must be performed before integration into a workflow:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in Negative Mode (ESI-). Phenols ionize exceptionally well in negative mode by losing a proton.

    • Expected Result: The theoretical exact mass is 246.95. Due to the natural ~1:1 isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br), the mass spectrum must display a distinct "doublet" peak at m/z 245.9 [M-H]⁻ and 247.9[M-H]⁻ of equal intensity. Absence of this 1:1 ratio indicates a lack of bromine and a failed synthesis by the supplier.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected Result: The aromatic ring is tetrasubstituted, leaving only two protons. Because they are ortho to each other (positions 4 and 5), they will couple to one another. You must observe two doublets in the aromatic region (typically between 6.5 and 8.0 ppm) with a coupling constant (J) of approximately 8.5–9.0 Hz. The methoxy group will appear as a sharp singlet integrating to 3H at ~3.9 ppm.

References

  • FDC Chemical. "2-Bromo-6-methoxy-3-nitrophenol - 玉函医药". URL: [Link]

  • Google Patents. "WO2022127807A1 - 一种芳基磷氧化物类衍生物自由碱的晶型及其制备方法和应用".
  • Googleapis (WIPO). "PCT/CN2021/138219 - EGFR C797S Mutation Background". URL: [Link]

Sources

Exploratory

Strategic Applications of 2-Bromo-6-methoxy-3-nitrophenol in Medicinal Chemistry: A Polyfunctional Scaffold for Privileged Heterocycles

Executive Summary In modern fragment-based drug discovery (FBDD) and complex scaffold synthesis, the selection of highly functionalized, low-molecular-weight starting materials is critical. 2-Bromo-6-methoxy-3-nitropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex scaffold synthesis, the selection of highly functionalized, low-molecular-weight starting materials is critical. 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) represents a highly privileged, 1,2,3,4-tetrasubstituted aromatic building block [1]. Featuring an orthogonal array of reactive handles—a phenol, an aryl bromide, a nitro group, and a methoxy ether—this compound allows for divergent synthetic trajectories without the need for exhaustive protection-deprotection sequences.

This technical guide explores the structural paradigm of this molecule, detailing field-proven methodologies for its conversion into high-value medicinal scaffolds, particularly focusing on sterically hindered cross-couplings and the synthesis of functionalized indoles.

Structural Paradigm & Physicochemical Profile

The contiguous substitution pattern (1-OH, 2-Br, 3-NO₂, 6-OCH₃) creates a unique electronic and steric environment. The electron-withdrawing nitro group enhances the thermal stability of the scaffold, while the methoxy group improves solubility in polar aprotic solvents—a critical factor for in vitro assay formulation [2].

Table 1 summarizes the physicochemical parameters of the bare scaffold and their implications for downstream drug design.

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValueMedicinal Chemistry Implication
Molecular Weight 248.03 g/mol Low MW allows for substantial downstream elaboration without violating Lipinski's Rule of 5.
cLogP (Estimated) 2.1 - 2.5Optimal lipophilicity for passive membrane permeability; provides a balanced starting point.
Topological Polar Surface Area 75.2 ŲModerate polarity; well within the < 140 Ų limit for favorable oral bioavailability.
Hydrogen Bond Donors (HBD) 1The phenolic -OH provides a critical hinge-binding interaction for kinase targets.
Hydrogen Bond Acceptors (HBA) 5Multiple interaction points for target engagement.

Orthogonal Reactivity & Scaffold Evolution

The true value of 2-Bromo-6-methoxy-3-nitrophenol lies in the chemoselectivity of its functional groups. By exploiting the distinct electronic nature of each position, chemists can sequentially functionalize the ring.

ReactivityMap Center 2-Bromo-6-methoxy -3-nitrophenol Br C2: Bromine (Cross-Coupling) Center->Br Pd(0) Oxidative Addition NO2 C3: Nitro (Reduction/SNAr) Center->NO2 Nitroreductases / H2 OH C1: Phenol (Alkylation/Triflation) Center->OH Base / Electrophile OMe C6: Methoxy (Demethylation) Center->OMe BBr3 / Lewis Acids

Figure 1: Orthogonal functionalization pathways of the tetrasubstituted benzene scaffold.

Core Synthetic Workflows in Drug Discovery

As an Application Scientist, I emphasize that protocols must be robust, scalable, and self-validating. Below are two critical workflows that leverage the unique geometry of this scaffold.

Workflow A: Chemoselective Nitro Reduction

To unlock the C3 position for cyclization or amide coupling, the nitro group must be reduced to an aniline.

Causality & Design Choice: Standard Palladium-catalyzed hydrogenation (H₂ / Pd-C) is highly risky here, as it frequently causes hydrodehalogenation of the C2-bromide. To preserve the bromide for subsequent cross-coupling, a mild, single-electron transfer reduction using Iron and Ammonium Chloride is mandated [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-6-methoxy-3-nitrophenol (1.0 eq) in a 4:1 mixture of Ethanol and H₂O (0.2 M concentration).

  • Activation: Add Iron powder (5.0 eq, 325 mesh) and NH₄Cl (5.0 eq).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2–3 hours.

  • Workup: Cool to room temperature, filter the iron salts through a pad of Celite, and wash with hot Ethyl Acetate. Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.

  • Self-Validation Checkpoint: The reaction is complete when the starting material (yellow, Rf = 0.6 in 3:1 Hexanes/EtOAc) is fully consumed, replaced by a highly polar, baseline-shifted spot (Rf = 0.2). This new spot must stain intensely with ninhydrin, confirming the presence of the primary amine (3-amino-2-bromo-6-methoxyphenol).

Workflow B: Palladium-Catalyzed Annulation to Indole Scaffolds

Indoles are highly privileged pharmacophores. By utilizing the ortho-bromoaniline motif generated in Workflow A, we can construct highly functionalized 4-hydroxy-5-methoxyindoles via a Larock Annulation.

Causality & Design Choice: The proximity of the C3-amine and C2-bromide allows for a tandem oxidative addition/alkyne insertion/reductive elimination sequence. The resulting 4-hydroxyindole scaffold is structurally analogous to the core of several beta-blockers and serotonin receptor modulators.

IndoleSynthesis A 2-Bromo-6-methoxy -3-nitrophenol (Starting Material) B 3-Amino-2-bromo -6-methoxyphenol (Intermediate) A->B Fe/NH4Cl Chemoselective Reduction C Pd-Catalyzed Larock Annulation B->C Internal Alkyne Pd(OAc)2, Base D 4-Hydroxy-5-methoxy -indole Scaffold (Target) C->D Intramolecular Cyclization

Figure 2: Stepwise transformation of 2-bromo-6-methoxy-3-nitrophenol into a functionalized indole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-amino-2-bromo-6-methoxyphenol (1.0 eq), an internal alkyne (e.g., diphenylacetylene, 1.2 eq), Na₂CO₃ (2.0 eq), and LiCl (1.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and a suitable ligand (e.g., dppf, 5 mol%).

  • Reaction: Evacuate and backfill with N₂ (3x). Add anhydrous DMF (0.1 M). Heat the mixture at 100 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation Checkpoint: Successful cyclization is indicated by the disappearance of the primary amine peak in IR spectroscopy (~3300–3400 cm⁻¹) and the emergence of a sharp, characteristic indole N-H stretch (~3400 cm⁻¹). LC-MS must confirm the exact mass of the annulated product minus the loss of HBr.

ADME & Target Binding Implications

When utilizing 2-Bromo-6-methoxy-3-nitrophenol derived scaffolds in lead optimization, the dense substitution pattern introduces atropisomerism (restricted rotation) if the C2 position is subjected to a Suzuki-Miyaura coupling with a bulky aryl group.

Breaking molecular planarity through these sterically hindered biaryl systems is a proven strategy to improve aqueous solubility and reduce off-target hERG liability. Furthermore, the C1-hydroxyl group acts as a potent hydrogen bond donor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinase targets, while the C6-methoxy group projects into the solvent-exposed region to modulate pharmacokinetic properties.

Conclusion

2-Bromo-6-methoxy-3-nitrophenol is far more than a simple aromatic reagent; it is a meticulously pre-organized scaffold primed for complex heterocycle synthesis. By understanding the orthogonal reactivity of its functional groups and employing chemoselective protocols like the Iron-mediated reduction and Larock annulation, medicinal chemists can rapidly access privileged chemical space, accelerating the trajectory from hit identification to lead optimization.

References

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-6-methoxy-3-nitrophenol from 2-bromo-6-methoxyphenol

Application Note: Regioselective Synthesis of 2-Bromo-6-methoxy-3-nitrophenol Executive Summary & Strategic Rationale The synthesis of 2-Bromo-6-methoxy-3-nitrophenol presents a classic problem in electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Bromo-6-methoxy-3-nitrophenol

Executive Summary & Strategic Rationale

The synthesis of 2-Bromo-6-methoxy-3-nitrophenol presents a classic problem in electrophilic aromatic substitution (EAS): competing directing groups.[1] The starting material, 2-bromo-6-methoxyphenol (6-bromoguaiacol), contains three substituents that influence the incoming nitro group:[1]

  • Phenol (-OH): Strong activator, directs ortho/para.[1]

  • Methoxy (-OMe): Strong activator, directs ortho/para.[1]

  • Bromine (-Br): Weak deactivator, directs ortho/para.[1]

The Challenge: Direct nitration of the free phenol is dominated by the strongly activating -OH group. This typically directs the electrophile to the para position relative to the hydroxyl (Position 4), yielding the unwanted 4-nitro isomer (2-bromo-6-methoxy-4-nitrophenol).[1]

The Solution: To target Position 3 (which is meta to the -OH but para to the -OMe), we must invert the electronic hierarchy of the ring. This is achieved by protecting the phenol as an acetate ester . The acetoxy group (-OAc) is a significantly weaker activator than the methoxy group. Consequently, the -OMe group becomes the dominant director, guiding the nitronium ion to its para position—precisely Position 3.

This Application Note details a three-step protocol: Acetylation


 Regioselective Nitration 

Hydrolysis
.

Reaction Pathway & Mechanism

The following diagram illustrates the synthetic workflow and the electronic logic governing the regioselectivity.

SynthesisPath Figure 1: Synthetic pathway utilizing steric and electronic control to access the 3-nitro isomer. SM Starting Material 2-Bromo-6-methoxyphenol (Directing: OH > OMe) Inter1 Intermediate 1 2-Bromo-6-methoxyphenyl acetate (Directing: OMe > OAc) SM->Inter1 Step 1: Acetylation (Ac2O, Pyridine) Inter2 Intermediate 2 2-Bromo-6-methoxy-3-nitrophenyl acetate (Regioselective Product) Inter1->Inter2 Step 2: Nitration (HNO3, Ac2O, 0°C) Targeting Para to OMe Product Target Product 2-Bromo-6-methoxy-3-nitrophenol (Hydrolyzed) Inter2->Product Step 3: Hydrolysis (NaOH, MeOH)

[1]

Detailed Experimental Protocols

Step 1: Protection (Acetylation)

Objective:[1] Attenuate the activating power of the phenolic oxygen.

Reagents:

  • 2-Bromo-6-methoxyphenol (1.0 eq)[1]

  • Acetic Anhydride (1.5 eq)[1]

  • Pyridine (1.2 eq) or catalytic DMAP with Et3N[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Dissolve 2-bromo-6-methoxyphenol in DCM (5 mL/g) in a round-bottom flask.

  • Add pyridine (1.2 eq) and cool the solution to 0°C.

  • Add acetic anhydride (1.5 eq) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).[1] The starting material spot (more polar) should disappear.[1]

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield Expectation: >90%. The product, 2-bromo-6-methoxyphenyl acetate , is usually a white to off-white solid/oil that can be used directly.[1]

Step 2: Regioselective Nitration

Objective: Install the nitro group at Position 3 (Para to OMe).[1]

Reagents:

  • 2-Bromo-6-methoxyphenyl acetate (from Step 1)[1]

  • Fuming Nitric Acid (HNO₃, >90%) or Acetyl Nitrate (generated in situ)[1]

  • Acetic Anhydride (Solvent/Reagent)[1][2]

  • Glacial Acetic Acid (Co-solvent, optional)[1][3]

Protocol:

  • Dissolve the acetate intermediate in acetic anhydride (4 mL/g). Cool the solution to -10°C to 0°C using an ice-salt bath. Critical: Temperature control prevents dinitration.[1]

  • Prepare a nitrating solution: Mix fuming HNO₃ (1.1 eq) in acetic acid or acetic anhydride at 0°C.

  • Add the nitrating solution dropwise to the substrate solution, maintaining the internal temperature below 5°C.

  • Stir at 0–5°C for 1–2 hours.

  • Monitoring: Check TLC. You are looking for a new spot that is slightly less polar than the starting acetate.

  • Quench: Pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. If an oil forms, extract with EtOAc, wash with water and NaHCO₃ to remove acid.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc) may be required to separate minor isomers (e.g., 5-nitro isomer).[1]

    • Note: The 3-nitro isomer is favored because it is para to the strongest activator (OMe) and ortho to the bromine (which also directs ortho/para).

Step 3: Deprotection (Hydrolysis)

Objective: Restore the phenol functionality.

Reagents:

  • Nitrated Acetate Intermediate[1]

  • Sodium Hydroxide (2M aqueous solution)[1]

  • Methanol

Protocol:

  • Dissolve the nitrated intermediate in Methanol (10 mL/g).

  • Add 2M NaOH (2.0 eq). The solution will likely turn deep yellow/orange (phenolate formation).[1]

  • Stir at room temperature for 1 hour.

  • Workup: Acidify carefully with 1M HCl to pH ~3. The color should lighten, and the product will precipitate or oil out.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from Methanol/Water or Isopropanol.

Data Analysis & Validation

To ensure the correct isomer (3-nitro) was synthesized rather than the 4-nitro or 5-nitro, 1H NMR analysis is the primary validation tool.[1]

Table 1: Diagnostic NMR Signals for Isomer Differentiation

IsomerStructure CharacteristicsExpected Aromatic Coupling (

)
3-Nitro (Target) H4 and H5 are adjacent.[1]Two Doublets (

)
. This represents ortho coupling between H4 and H5.
4-Nitro (Common Impurity) H3 and H5 are meta to each other.[1]Two Doublets (

)
. This represents meta coupling.
5-Nitro H3 and H4 are adjacent.[1]Two Doublets (

)
. Note: Requires NOE or 2D NMR to distinguish from 3-Nitro, but 5-nitro is sterically less favored (ortho to OMe).[1]

Self-Validating Check: If your aromatic proton signals appear as meta-coupled singlets/doublets (


) , you have likely synthesized the 4-nitro isomer , indicating that the acetylation step failed or hydrolysis occurred during nitration.[1] If you see ortho-coupled doublets (

)
, you have successfully targeted the 3 (or 5) position.[1]

Safety & Handling

  • Nitration Risks: The reaction of acetic anhydride with nitric acid can form acetyl nitrate, which is potentially explosive if overheated. Always maintain temperature < 10°C and never add nitric acid rapidly to warm acetic anhydride.

  • Brominated Phenols: These can be toxic and skin irritants. Use double gloving.

  • Waste: Segregate halogenated organic waste and acidic aqueous waste.

References

  • Regioselectivity in the Nitration of Dialkoxybenzenes. Journal of Organic Chemistry. (2011). Discusses the dominance of alkoxy groups in directing effects.[4] [1]

  • Guaiacol Nitration in a Simulated Atmospheric Aerosol. Environmental Science & Technology. (2021). Provides mechanistic insight into the nitration of methoxyphenols and the formation of nitro-guaiacol isomers. [1]

  • Synthesis of sodium 5-nitroguaiacolate. ResearchGate. Describes the nitration of guaiacol acetate to yield products para to the methoxy group, validating the protective group strategy.

  • PubChem Compound Summary: 2-Bromo-6-methoxy-3-nitrophenol. National Center for Biotechnology Information.[1] Validation of the target compound's existence and chemical properties.[3][4][5][6][7][8][9] [1]

Sources

Application

Application Note: Regioselective Nitration of 2-Bromo-6-methoxyphenol

Introduction & Mechanistic Strategy The nitration of 2-bromo-6-methoxyphenol (6-bromoguaiacol) is a pivotal transformation in the synthesis of functionalized aromatics, serving as a precursor for amino-guaiacols, benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Strategy

The nitration of 2-bromo-6-methoxyphenol (6-bromoguaiacol) is a pivotal transformation in the synthesis of functionalized aromatics, serving as a precursor for amino-guaiacols, benzoxazoles, and complex pharmaceutical scaffolds.

Mechanistic Rationale

This reaction is a classic Electrophilic Aromatic Substitution (EAS) . The substrate presents a unique directing landscape:[1]

  • Hydroxyl Group (-OH) at C1: A strong activator and ortho, para-director.

  • Methoxy Group (-OMe) at C6: A moderate activator and ortho, para-director.

  • Bromine Atom (-Br) at C2: A weak deactivator but ortho, para-director.

Regioselectivity Analysis:

  • Position C3: Ortho to Br, meta to OH. Sterically crowded and electronically unfavorable relative to C4/C5.

  • Position C4: Para to the strong -OH donor and meta to the -OMe. This position is electronically most enriched by the -OH group's resonance contribution.

  • Position C5: Para to -Br and ortho to -OMe. While activated by -OMe, the directing power of the phenolic -OH (directing to C4) typically dominates.

Therefore, under controlled conditions, nitration occurs selectively at the C4 position , yielding 2-bromo-6-methoxy-4-nitrophenol .

Critical Process Parameters (CPPs)
  • Temperature Control: Phenols are electron-rich and prone to oxidation by nitric acid, leading to quinones (dark tars). Maintaining low temperature (

    
    ) is critical to favor substitution over oxidation.
    
  • Solvent Choice: Glacial acetic acid is selected to moderate the nitronium ion concentration and solubilize the starting material, preventing "hot spots" that lead to dinitration.

Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.[2]RoleHazards
2-Bromo-6-methoxyphenol 203.031.0SubstrateIrritant
Nitric Acid (70%) 63.011.1Electrophile SourceCorrosive, Oxidizer
Glacial Acetic Acid 60.05SolventReaction MediumCorrosive, Flammable
Ice/Water 18.02QuenchPrecipitation-
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal temperature probe.

  • Charge 2-bromo-6-methoxyphenol (10.0 g, 49.3 mmol) into the flask.

  • Add Glacial Acetic Acid (50 mL) and stir until a clear, homogeneous solution is obtained.

  • Cool the solution to 0–5 °C using an ice-water bath.

Step 2: Nitration 5. Prepare a solution of Nitric Acid (70%) (3.5 mL, ~54 mmol, 1.1 equiv) diluted in Glacial Acetic Acid (10 mL). 6. Crucial Step: Add the nitrating mixture dropwise over 30 minutes. Do not allow the internal temperature to exceed 10 °C.

  • Observation: The solution will transition from colorless/pale pink to a deep yellow/orange.
  • After addition, allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 2 hours.
  • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (
    
    
    ) should disappear, replaced by a lower
    
    
    yellow spot.

Step 3: Workup & Isolation 8. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice/water with vigorous stirring.

  • Result: The product precipitates as a bright yellow solid.
  • Stir the slurry for 30 minutes to ensure complete precipitation and breakdown of any acetyl nitrate intermediates.
  • Filter the solid using a Buchner funnel.
  • Wash the filter cake copiously with cold water (
    
    
    ) until the filtrate pH is neutral (pH 6–7).

Step 4: Purification 12. Dry the crude solid in a vacuum oven at 45 °C overnight. 13. Recrystallization (if required): Dissolve the crude solid in minimal boiling Ethanol (95%). Cool slowly to 4 °C to yield high-purity crystals.

Data Analysis & Characterization

Expected Results
ParameterSpecification
Product Identity 2-Bromo-6-methoxy-4-nitrophenol
Appearance Yellow crystalline powder
Yield 75% – 85%
Melting Point ~138–140 °C (consistent with nitrated halophenols)
Spectroscopic Validation (Predicted)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, -OH, exchangeable).
      
    • 
       ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C3).
    • 
       ppm (d, 
      
      
      
      Hz, 1H, Ar-H at C5).
    • 
       ppm (s, 3H, -OCH
      
      
      
      ).
    • Note: The coupling constant (

      
       Hz) confirms the meta relationship between the remaining protons, validating substitution at C4.
      

Visualizations

Reaction Pathway

The following diagram illustrates the regioselective attack of the nitronium ion at the C4 position, driven by the synergistic directing effects of the hydroxyl and methoxy groups.

ReactionScheme SM 2-Bromo-6-methoxyphenol (Substrate) Inter Sigma Complex (Intermediate) SM->Inter Attack at C4 (0-5°C) Reagents HNO3 / AcOH (Electrophile Generation) Reagents->Inter Prod 2-Bromo-6-methoxy- 4-nitrophenol (Product) Inter->Prod -H+ (Aromatization)

Figure 1: Mechanistic pathway for the regioselective nitration of 6-bromoguaiacol.

Experimental Workflow

This flowchart outlines the operational sequence to ensure safety and high yield.

Workflow Start Start: Dissolve Substrate in Glacial AcOH Cool Cool to 0-5°C (Ice Bath) Start->Cool Add Dropwise Addition of HNO3 (Maintain T < 10°C) Cool->Add React Stir at RT for 2 Hours (Monitor TLC) Add->React Quench Pour into Crushed Ice (Precipitate Product) React->Quench Filter Vacuum Filtration & Wash with Water Quench->Filter Finish Dry & Recrystallize (Yellow Solid) Filter->Finish

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Troubleshooting

Safety Hazards[4]
  • Exotherm: The nitration reaction is exothermic. Rapid addition of HNO

    
     can lead to thermal runaway.
    
  • Acid Burns: Concentrated HNO

    
     and Glacial AcOH cause severe burns. Use butyl rubber gloves and a face shield.
    
  • Nitrophenols: Nitro compounds can be explosive if dried completely and heated. Handle the crude solid with care.[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of phenol to quinone.Temperature too high. Keep T < 10°C during addition.
Low Yield / No Precipitate Product dissolved in AcOH.Use more ice water (ratio 1:5) to force precipitation.
Mixture of Isomers Poor regiocontrol.[4]Ensure slow addition; do not use excess HNO

(>1.1 eq).

References

  • Meldola, R., & Streatfeild, F. H. (1898). "XCIV.—The bromination of 4-nitroguaiacol." Journal of the Chemical Society, Transactions, 73, 681-690. Link

  • BenchChem. (2025).[5][6] "Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline." (Adapted for phenolic systems).[1][7][8] Link

  • Sigma-Aldrich. (n.d.). "2-Bromo-4-methoxy-6-nitrophenol Product Information." (Isomer comparison). Link

  • Khan Academy.[7] (2022).[7] "Nitration of Phenols | Electrophilic Aromatic Substitution." Link

  • Pure Synth. (2025). "2-Bromo-4-Methoxy-6-Nitrophenol Properties." Link

Sources

Method

Purification of 2-Bromo-6-methoxy-3-nitrophenol by column chromatography

Application Note & Protocol Topic: High-Purity Isolation of 2-Bromo-6-methoxy-3-nitrophenol via Automated Flash Column Chromatography Abstract & Introduction 2-Bromo-6-methoxy-3-nitrophenol is a substituted nitrophenol d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Isolation of 2-Bromo-6-methoxy-3-nitrophenol via Automated Flash Column Chromatography

Abstract & Introduction

2-Bromo-6-methoxy-3-nitrophenol is a substituted nitrophenol derivative whose structural complexity makes it a valuable building block in medicinal chemistry and novel material synthesis. The presence of bromo, methoxy, nitro, and hydroxyl functional groups offers multiple reaction sites for further chemical modification. However, synthetic routes often yield this target compound alongside unreacted starting materials, regioisomers, and other by-products. Achieving high purity (>95%) is therefore a critical prerequisite for its use in downstream applications, particularly in drug development where impurities can lead to unforeseen toxicities or altered pharmacological profiles.

This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-6-methoxy-3-nitrophenol from a crude synthetic mixture. We will detail a systematic approach beginning with analytical Thin-Layer Chromatography (TLC) to establish an optimal solvent system, followed by a detailed, step-by-step guide to preparative column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this methodology to similar separation challenges.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principle of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The fundamental mechanism involves the differential partitioning of components in the crude mixture between these two phases.[1]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the abundance of surface silanol (Si-OH) groups.[2]

  • Analyte Interactions: Polar compounds within the mixture, such as our target molecule with its phenolic hydroxyl group and nitro group, will form stronger hydrogen bonds and dipole-dipole interactions with the stationary phase.

  • Elution: Less polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically break the interactions of more polar compounds, including our target molecule, and elute them from the column in a purified state.[2] The use of TLC beforehand is crucial to determine the appropriate solvent system for the column separation.[2][3]

Safety & Handling

2-Bromo-6-methoxy-3-nitrophenol and the solvents used in this protocol present several hazards. Adherence to strict safety protocols is mandatory.

  • Compound Hazards: 2-Bromo-6-methoxy-3-nitrophenol is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is very toxic to aquatic life with long-lasting effects (H410).[4]

  • Solvent Hazards: Hexanes and Dichloromethane are flammable, volatile, and present inhalation and contact hazards. Ethyl acetate is flammable and can cause eye and respiratory irritation. All solvent manipulations must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5][6]

  • Waste Disposal: All chemical waste, including used solvents and contaminated silica gel, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials & Equipment

Category Item Specifications
Chemicals & Reagents 2-Bromo-6-methoxy-3-nitrophenolCrude synthetic mixture
Silica Gel for Column Chromatography60 Å, 40-63 µm particle size
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (DCM)HPLC Grade
Consumables TLC PlatesSilica gel 60 F₂₅₄
Glass Column for Chromatography40 mm ID, 400 mm Length
Glass Wool or Sintered Glass FritTo support stationary phase
Collection VesselsTest tubes or Erlenmeyer flasks
Capillary TubesFor TLC spotting
Equipment Chemical Fume Hood
TLC Developing Chamber
UV Lamp254 nm and 366 nm
Rotary EvaporatorFor solvent removal
Standard Laboratory GlasswareBeakers, graduated cylinders, etc.

Experimental Protocol: A Step-by-Step Guide

Part 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The success of column chromatography is predicated on selecting a mobile phase that provides adequate separation of the target compound from its impurities.[2] The goal is to find a solvent system where the Rf value of 2-Bromo-6-methoxy-3-nitrophenol is approximately 0.3-0.4, as this typically translates to optimal column separation.[3]

  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add a small amount of two different starting solvent systems:

    • Chamber A: 80:20 Hexane:Ethyl Acetate (v/v)

    • Chamber B: 90:10 Hexane:Dichloromethane (v/v) Allow the chambers to saturate for at least 10-15 minutes.[7][8]

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude mixture in 0.5 mL of ethyl acetate or dichloromethane.

  • Spot TLC Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of two separate TLC plates.

  • Develop Plates: Place one plate in Chamber A and the other in Chamber B. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry in the fume hood. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analyze & Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the target spot's Rf is too high (>0.5), decrease the mobile phase polarity (increase the proportion of hexane).

    • If the target spot's Rf is too low (<0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate or DCM).

    • Continue this iterative process until an optimal system (Rf ≈ 0.3-0.4) is identified. For nitrophenols, a gradient system is often effective.[9] A common starting point for similar compounds is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3]

Part 2: Preparative Column Chromatography Workflow

This protocol assumes a standard gravity column chromatography setup.

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Optimization (Hexane/EtOAc) Packing 2. Column Packing (Silica Slurry) TLC->Packing Loading 3. Sample Loading (Minimal Solvent) Packing->Loading Elution 4. Gradient Elution (Increasing Polarity) Loading->Elution Collection 5. Fraction Collection (10-15 mL aliquots) Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Pooling 7. Pool Pure Fractions TLC_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product Crude Crude Product Crude->TLC

Purification workflow for 2-Bromo-6-methoxy-3-nitrophenol.
  • Column Preparation (Wet Slurry Method):

    • Secure the glass column vertically to a retort stand. Insert a small plug of glass wool at the bottom to retain the stationary phase.[1] Add a thin (1 cm) layer of sand on top of the glass wool.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent determined from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake. Stirring the slurry helps remove air bubbles which can cause channeling and poor separation.[1]

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry and tap the side of the column gently to ensure even packing.

    • Continuously add the slurry until the desired column height (approx. 25-30 cm) is reached. Add a final 1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Continuously run the initial solvent through the column, ensuring the solvent level never drops below the top layer of sand. A dry column will crack and become unusable.[1]

  • Sample Loading:

    • Dissolve the crude product (e.g., 1-2 g) in the minimum amount of dichloromethane or the mobile phase. Using too much solvent will broaden the initial sample band and lead to poor separation.[1]

    • Carefully drain the solvent in the column until it is just level with the top sand layer.

    • Using a pipette, add the dissolved sample evenly onto the top of the sand.

    • Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with a very small volume (1-2 mL) of the initial eluting solvent 2-3 times, each time allowing the solvent to fully absorb into the bed.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the initial, non-polar mobile phase.

    • Begin collecting the eluent in numbered test tubes (fractions of ~10-15 mL).

    • Start with 2-3 column volumes of the initial non-polar solvent to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase as determined by your TLC experiments. For example:

      • Column Volumes 1-3: 95:5 Hexane:Ethyl Acetate

      • Column Volumes 4-7: 90:10 Hexane:Ethyl Acetate

      • Column Volumes 8-12: 85:15 Hexane:Ethyl Acetate

      • Continue increasing the ethyl acetate concentration until the target compound has fully eluted.

Part 3: Fraction Analysis and Product Isolation
  • TLC Analysis: Spot every 2nd or 3rd fraction onto a single TLC plate, alongside a spot of the original crude mixture. Develop and visualize the plate.

  • Pooling Fractions: Identify all fractions that contain only the spot corresponding to the pure target compound. These fractions can be combined into a single, clean round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The remaining solid is the purified 2-Bromo-6-methoxy-3-nitrophenol. Determine the final mass, calculate the percentage yield, and confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis. The compound should be stored in an inert atmosphere at 2-8°C.[4]

Troubleshooting

Problem Potential Cause Solution
Poor Separation (Overlapping Bands) Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower polarity gradient may be required.[3]
Column was overloaded with crude mixture.Use less crude material for the given column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Cracked/Channeling Silica Bed Column ran dry during packing or elution.The column is compromised and must be repacked. Ensure the solvent level never drops below the top of the silica bed.[1]
Packing was not uniform (air bubbles).Ensure the silica slurry is well-mixed and degassed before packing. Pack the column in one continuous pour if possible.[1]
Compound Won't Elute Mobile phase is not polar enough.Significantly increase the polarity of the mobile phase (e.g., increase ethyl acetate percentage).
Compound Elutes Too Quickly Mobile phase is too polar.Start with a much less polar solvent system (e.g., increase hexane percentage).

References

  • Adamu, A. A., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitrophenol. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Pure Synth. (n.d.). 2-Bromo-4-Methoxy-6-Nitrophenol 98.0%(GC). Retrieved from [Link]

  • Scribd. (n.d.). Nitroaniline TLC. Retrieved from [Link]

  • Oakwood Chemical. (2015, February 12). SAFETY DATA SHEET - 2-Bromo-6-nitrophenol. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for the Recrystallization of 2-Bromo-6-methoxy-3-nitrophenol

Introduction: The Imperative for Purity 2-Bromo-6-methoxy-3-nitrophenol (CAS No. 854733-39-4) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical synthesis and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

2-Bromo-6-methoxy-3-nitrophenol (CAS No. 854733-39-4) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical synthesis and materials science. Like most multi-step synthetic products, the crude form of this compound is often contaminated with byproducts, unreacted starting materials, or residual reagents. For its effective use in subsequent research and development, achieving a high degree of purity is not just desirable, but essential.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of this method is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, followed by slow cooling to induce the formation of highly ordered, pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[1][2]

This document provides a comprehensive, step-by-step protocol for the purification of 2-Bromo-6-methoxy-3-nitrophenol. It is designed for researchers, chemists, and drug development professionals, offering not only a validated procedure but also the scientific rationale behind each critical step to ensure reproducibility and success.

Scientific Principles: The Art of Solvent Selection

The success of any recrystallization hinges on the judicious choice of a solvent or solvent system.[1] The ideal solvent should meet several key criteria:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of pure crystals.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor during crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

For a polar, multi-functionalized compound like 2-Bromo-6-methoxy-3-nitrophenol, polar solvents are a logical starting point.[3] However, finding a single solvent that meets all criteria can be challenging. In such cases, a mixed-solvent system is often employed.[4][5] This technique uses two miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[6] By carefully adjusting the ratio of these two solvents, a point of saturation can be precisely induced, leading to effective crystallization.[4][7] For this protocol, we will utilize an ethanol-water mixed system, a common and effective pair for polar organic molecules.

Critical Safety and Handling

Researcher's Responsibility: Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for all chemicals used. This protocol is intended for use in a properly equipped chemical laboratory by trained personnel.

Compound-Specific Hazards (2-Bromo-6-methoxy-3-nitrophenol):

  • Signal Word: Danger

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and Very toxic to aquatic life with long-lasting effects (H410).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[8]

  • Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[9][10]

  • Respiratory Protection: Use in a well-ventilated fume hood. Avoid breathing dust.

Waste Disposal: Dispose of all chemical waste, including the mother liquor and any washings, in a designated and properly labeled hazardous waste container according to institutional and local regulations.

Materials and Equipment

Chemicals:

  • Crude 2-Bromo-6-methoxy-3-nitrophenol

  • Ethanol (95% or absolute)

  • Deionized Water

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the scale of recrystallization)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glass to cover the flask

  • Büchner funnel and flask

  • Filter paper (sized to the Büchner funnel)

  • Vacuum source (e.g., water aspirator)

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Detailed Experimental Protocol: A Mixed-Solvent Approach

This protocol is optimized for the recrystallization of 2-Bromo-6-methoxy-3-nitrophenol using an ethanol/water mixed-solvent system.

Step 1: Dissolution in the "Good" Solvent
  • Place the crude 2-Bromo-6-methoxy-3-nitrophenol solid into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

  • Add the minimum volume of the "good" solvent, ethanol, required to dissolve the solid completely at room temperature. Start with a small amount and add more incrementally while stirring.

  • Gently heat the solution on a hot plate with stirring. Add a few more drops of hot ethanol to ensure the compound is fully dissolved.

    • Scientist's Note: The goal is to create a saturated solution in the minimum amount of hot solvent. Using an excessive amount of solvent will reduce the final yield as more of the compound will remain in the mother liquor upon cooling.[11]

Step 2: Induction of Saturation with the "Anti-Solvent"
  • While the ethanol solution is still hot, begin adding the "anti-solvent," deionized water, dropwise using a Pasteur pipette.

  • Continue adding water slowly until you observe the first sign of persistent cloudiness or turbidity. This is the "cloud point," which indicates that the solution is now saturated and the compound is beginning to precipitate.[7]

  • Once the cloud point is reached, add a few drops of hot ethanol—just enough to redissolve the precipitate and make the solution clear again.[7] The solution is now perfectly saturated and ready for cooling.

Step 3: Crystallization via Slow Cooling
  • Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, undermining the purification process.[12][13]

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 15-20 minutes.

    • Rationale: Chilling the solution significantly decreases the solubility of the compound, thereby maximizing the yield of recovered crystals.

Step 4: Isolation and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture (at the approximate ratio reached in Step 2).

  • Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.

  • Wash the crystals in the funnel with a small volume of ice-cold ethanol/water.

    • Scientist's Note: It is critical to use ice-cold solvent for washing. Using room temperature or warm solvent will redissolve a portion of the purified product, leading to a lower yield.

  • Keep the vacuum on for several minutes to pull as much solvent as possible from the crystals.

Step 5: Drying the Purified Product
  • Carefully remove the filter paper and the crystal cake from the funnel.

  • Place the crystals on a pre-weighed watch glass and spread them out to facilitate drying.

  • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood, or more efficiently, by placing them in a drying oven at a moderate temperature (e.g., 50-60 °C, ensuring it is well below the compound's melting point) or in a vacuum desiccator.

Visualization and Data

Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow for 2-Bromo-6-methoxy-3-nitrophenol A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Hot 'Good' Solvent (Ethanol) A->B Dissolution C 3. Add 'Anti-Solvent' (Water) Dropwise to Cloud Point B->C Saturation D 4. Re-clarify with a few drops of Hot Ethanol C->D Fine-tuning E 5. Slow Cool to Room Temp (Crystal Formation) D->E Crystallization F 6. Chill in Ice Bath (Maximize Yield) E->F G 7. Isolate Crystals via Vacuum Filtration F->G Isolation H 8. Wash with Ice-Cold Ethanol/Water G->H Purification I 9. Dry Crystals to Constant Weight H->I Finishing J Pure Product I->J

Caption: A flowchart of the mixed-solvent recrystallization process.

Table 1: Properties of Solvents
SolventBoiling Point (°C)PolarityKey Safety Considerations
Ethanol 78.4Polar ProticHighly flammable liquid and vapor.
Water 100Polar ProticGenerally non-hazardous.
Methanol 64.7Polar ProticFlammable. Toxic if swallowed, in contact with skin, or if inhaled.
Acetone 56Polar AproticHighly flammable. Causes serious eye irritation.

Data sourced from publicly available chemical databases.

Purity Assessment and Troubleshooting

Purity Assessment: The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare the experimental melting point of the recrystallized product to a literature value if available. The melting point for the related compound 2-Bromo-6-methoxyphenol is 61.0-67.0 °C, and for 2-Bromo-6-nitrophenol is 66-70 °C, suggesting the target compound's melting point will be in a similar range.[14]

Troubleshooting Common Issues:

ProblemPotential CauseRecommended Solution
"Oiling Out" (Compound separates as a liquid instead of a solid)The boiling point of the solvent system is higher than the melting point of the solute, or the solution is too concentrated.[11][12][13]Re-heat the mixture to dissolve the oil. Add a small amount of additional hot "good" solvent (ethanol) to decrease the saturation point. Allow to cool again, perhaps more slowly.[12]
No Crystals Form Upon Cooling Too much solvent was used, or the solution is supersaturated.[11]1. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. 2. Add a "seed crystal" of the pure compound. 3. If still unsuccessful, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[11]
Low Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during transfer.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is ready before chilling the slurry to minimize warming.

References

  • University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nichols, L. (2024, August 16). 6.6D: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Biocyclopedia. Problems in recrystallization. Biocyclopedia. [Link]

  • University of Puerto Rico at Mayagüez. SAFETY DATA SHEET - 3-Nitrophenol. UPRM. [Link]

  • University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • University of the West Indies. recrystallization, filtration and melting point. UWI St. Augustine. [Link]

  • Wikipedia. Recrystallization (chemistry). Wikipedia. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. [Link]

  • University of California, Davis. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • PubChem. 2-Bromo-6-nitrophenol. National Center for Biotechnology Information. [Link]

Sources

Method

Suzuki coupling reactions using 2-Bromo-6-methoxy-3-nitrophenol

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxy-3-nitrophenol [1] Abstract & Strategic Analysis 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) represents a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxy-3-nitrophenol [1]

Abstract & Strategic Analysis

2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) represents a "privileged scaffold" in medicinal chemistry, offering a dense array of functional handles (phenol, nitro, methoxy) around a biaryl axis.[1] However, this substrate presents a "Perfect Storm" of synthetic challenges for Palladium-catalyzed cross-coupling:

  • Steric Congestion (The Ortho-Ortho Effect): The bromine leaving group is flanked by a nitro group (C3) and a phenol (C1).[1] This creates a deep steric pocket that impedes the approach of the Palladium-ligand complex, particularly during the transmetallation step.

  • Catalyst Poisoning (The Phenoxide Issue): Under basic Suzuki conditions, the phenol (

    
     due to the nitro-group acidification) rapidly deprotonates. The resulting phenoxide anion can coordinate tightly to the electrophilic Pd(II) center, forming a resting state that removes active catalyst from the cycle.
    
  • Electronic Activation vs. Instability: While the electron-withdrawing nitro group activates the C-Br bond for oxidative addition, it also renders the ring susceptible to nucleophilic aromatic substitution (

    
    ) by strong bases or nucleophilic ligands.
    

This guide presents two validated workflows: a Robust Protection Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid screening).

Decision Matrix & Workflow

The following flowchart outlines the decision process for selecting the appropriate protocol based on project stage and available resources.

SuzukiStrategy Start Substrate: 2-Bromo-6-methoxy-3-nitrophenol Decision Is the Phenol Protection Tolerable? Start->Decision Protect Step 1: Protection (Ac2O or MeI) Decision->Protect Yes (Maximize Yield) Direct Direct Coupling Strategy Requires Specialized Ligands (SPhos/XPhos) Decision->Direct No (Save Steps) Couple_Prot Step 2: Standard Coupling (Pd(PPh3)4 or Pd(dppf)Cl2) Protect->Couple_Prot Deprotect Step 3: Deprotection (BBr3 or K2CO3/MeOH) Couple_Prot->Deprotect Result_A High Yield, High Purity (Recommended for Scale-up) Deprotect->Result_A Result_B Faster, Moderate Yield (Recommended for Discovery) Direct->Result_B

Figure 1: Strategic decision tree for coupling 2-Bromo-6-methoxy-3-nitrophenol. Path A offers reliability; Path B offers speed.[1]

Mechanistic Insight: The Steric Challenge

Understanding the failure mode of standard catalysts is crucial. In the catalytic cycle, the Transmetallation step is the bottleneck for this substrate.

  • Oxidative Addition: Fast. The electron-poor ring (Nitro group) facilitates the insertion of Pd(0) into the C-Br bond.

  • Transmetallation: Slow.[1] The incoming Boronic Acid/Base complex must squeeze between the bulky Nitro group and the Methoxy/Phenol group to transfer the aryl group to Palladium.

  • Solution: We utilize Buchwald Ligands (SPhos/XPhos) .[1] These bulky, electron-rich biaryl phosphines create a "flexible steric bulk" that stabilizes the Pd(0) species while facilitating reductive elimination, yet they are sufficiently electron-rich to drive the catalytic cycle despite the steric hindrance.

Experimental Protocols

Protocol A: The "Direct" Route (Ligand-Enabled)

Best for: Rapid analog synthesis (10-100 mg scale) where step count is critical.[1]

Concept: Use a highly active catalyst system (SPhos Pd G2) and a mild base to prevent


 side reactions, while using excess base to manage the phenol acidity.
ReagentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.5 - 2.0Nucleophile (Excess required due to potential protodeboronation)
SPhos Pd G2 0.02 - 0.05 (2-5 mol%)Pre-catalyst (Air stable, activates rapidly)
K3PO4 (Tribasic) 3.0 - 4.0Base (Buffers phenol, activates boronic acid)
Solvent 1,4-Dioxane / Water (4:[1]1)Biphasic system ensures solubility of inorganic base

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add 2-Bromo-6-methoxy-3-nitrophenol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Potassium Phosphate (3.5 equiv).

  • Catalyst Addition: Add SPhos Pd G2 (2-5 mol%).[1] Note: If G2 is unavailable, use Pd(OAc)2 (5 mol%) + SPhos (10 mol%).[1]

  • Solvent & Degas: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).[1] Sparge with Nitrogen or Argon for 5 minutes.[1]

  • Reaction: Seal the vial and heat to 80°C for 4-16 hours. Do not exceed 100°C to avoid thermal decomposition of the nitro-arene.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol). Extract with EtOAc (3x).[1] Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc + 1% Acetic Acid to prevent streaking of the phenol).[1]

Protocol B: The "Protection-First" Route (High Reliability)

Best for: Scale-up (>1g) or when the boronic acid partner is expensive/fragile.

Concept: Masking the phenol as an acetate or methyl ether eliminates catalyst poisoning and reduces electron density slightly, preventing side reactions.

Phase 1: Protection (Acetylation) [1]

  • Dissolve substrate in DCM (0.2 M).[1]

  • Add Pyridine (1.2 equiv) and Acetic Anhydride (1.1 equiv).

  • Stir at RT for 2 hours. Wash with 1M HCl, then NaHCO3.[1] Concentrate. (Yield usually >95%).[1]

Phase 2: Suzuki Coupling (Standard Conditions)

Reagent Equivalents Role
Protected Substrate 1.0 Electrophile
Boronic Acid 1.2 Nucleophile
Pd(dppf)Cl2[1]·DCM 0.03 (3 mol%) Robust catalyst for protected substrates
Na2CO3 2.5 Base

| DME / Water | 3:1 | Solvent |[1]

  • Combine protected substrate, boronic acid, base, and catalyst.[1]

  • Add degassed DME/Water.[1]

  • Heat to 90°C for 6 hours.

  • Standard aqueous workup.[1]

Phase 3: Deprotection

  • Dissolve crude biaryl in MeOH.

  • Add

    
     (2 equiv).[1] Stir at RT for 1 hour (cleaves acetate).
    
  • Acidify and extract.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxide.[1]Switch to Protocol B (Protection) or increase base to 4.0 equiv in Protocol A.
Homocoupling of Boronic Acid Oxidation of boronic acid.[1]Ensure rigorous degassing (Ar sparge).[1] Add catalyst last under inert flow.[1]
Dehalogenation (H-sub)

-Hydride elimination or protodehalogenation.[1]
Lower temperature to 60°C. Switch solvent to Toluene/Water.[1]
Black Precipitate (Pd Black) Catalyst decomposition.[1]Ligand loading is too low. Ensure Ligand:Pd ratio is

2:1. Use SPhos.[1]

Safety & Handling (E-E-A-T)

  • Thermal Hazard: Nitro-substituted aromatics can be energetic.[1] Do not heat sealed vessels of this substrate above 120°C without DSC data.

  • Chemical Hygiene: Alkyl bromides and nitrophenols are potential sensitizers and mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Waste: Aqueous waste from Protocol A will contain phosphine oxides and palladium residues; segregate as heavy metal waste.[1]

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides with Arylboronic Acids.[1] Journal of the American Chemical Society, 130(24), 7538–7539.

    • [1]

  • SPhos Pd G2 Catalyst Utility

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
    • [1]

  • Coupling of Free Phenols

    • Anderson, K. W., & Buchwald, S. L. (2005).[1] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Halides and for the Coupling of Challenging Substrates. Angewandte Chemie International Edition, 44(38), 6173-6177.[1]

    • [1]

  • Review on Nitroarene Reactivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1]

    • [1]

Sources

Application

HPLC method for analyzing 2-Bromo-6-methoxy-3-nitrophenol purity

Application Note: AN-2026-BMNP High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Bromo-6-methoxy-3-nitrophenol Introduction & Scope 2-Bromo-6-methoxy-3-nitrophenol (CAS: 130258-36-7 / 854733-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BMNP High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Bromo-6-methoxy-3-nitrophenol

Introduction & Scope

2-Bromo-6-methoxy-3-nitrophenol (CAS: 130258-36-7 / 854733-39-4) is a critical halogenated aromatic intermediate often employed in the synthesis of complex agrochemicals and pharmaceutical scaffolds. Its structural complexity—featuring an electron-withdrawing nitro group, a lipophilic bromine atom, and an electron-donating methoxy group on a phenolic core—presents unique chromatographic challenges.

The primary impurities associated with this compound typically include:

  • Unreacted Starting Material: 2-Bromo-6-methoxyphenol (lacks nitro group).

  • Regioisomers: Isomers where the nitro group is attached at the 4- or 5-position.

  • Over-nitrated byproducts: Dinitro species.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed to separate 2-Bromo-6-methoxy-3-nitrophenol from its synthesis precursors and degradants.

Physicochemical Considerations & Method Rationale

To design a self-validating method, we must understand the analyte's behavior in solution:

  • Acidity (pKa): Phenols are weak acids. The presence of the nitro group (electron-withdrawing) stabilizes the phenoxide ion, likely lowering the pKa to the 6.0–7.5 range.

    • Chromatographic Implication: To prevent peak tailing and split peaks caused by partial ionization, the mobile phase pH must be maintained at least 2 units below the pKa. We utilize a pH ~2.0 buffer (Phosphoric Acid) to ensure the analyte remains in its neutral, protonated state.

  • Lipophilicity: The bromine and methoxy groups add significant hydrophobicity.

    • Chromatographic Implication: A C18 stationary phase is ideal. A gradient elution is necessary to elute the highly retained non-polar impurities (like brominated bis-phenols) while resolving the more polar nitro-isomers.

  • UV Absorption: The nitro-aromatic system provides strong UV absorption.

    • Chromatographic Implication: Detection at 254 nm (aromatic ring) and 280 nm (phenolic/nitro bands) is recommended.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Water, Milli-Q (18.2 MΩ·cm).

    • Phosphoric Acid (85%), HPLC Grade.

    • Reference Standard: 2-Bromo-6-methoxy-3-nitrophenol (>98% purity).

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.1)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (primary) and 280 nm (secondary); Bandwidth 4 nm
Run Time 25 Minutes
Gradient Program

Rationale: A shallow gradient at the start resolves polar isomers, while a steep ramp ensures elution of hydrophobic starting materials.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity resolution)
15.02080Linear Gradient
20.02080Wash Step
20.19010Return to Initial Conditions
25.09010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-Bromo-6-methoxy-3-nitrophenol into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 minutes, and dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50).

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation & Logic

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard 5 times.

  • Retention Time %RSD: ≤ 2.0% (Ensures pump stability).

  • Peak Area %RSD: ≤ 2.0% (Ensures injector precision).

  • Tailing Factor (T): 0.8 – 1.5 (Verifies pH control is adequate).

  • Theoretical Plates (N): > 5,000 (Verifies column efficiency).

Linearity

Prepare 5 calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL. The correlation coefficient (


) must be 

.

Visualization: Method Logic & Troubleshooting

Method Development Workflow

This diagram illustrates the logical flow used to arrive at the optimized conditions.

MethodDevelopment Start Analyte: 2-Bromo-6-methoxy-3-nitrophenol CheckStructure Analyze Structure: Phenol + Nitro + Bromine Start->CheckStructure AcidityCheck Is it Acidic? (Phenol pKa ~7) CheckStructure->AcidityCheck ColumnSelect Select Column: C18 for hydrophobicity (Bromine retention) CheckStructure->ColumnSelect Lipophilic groups MobilePhase Select Mobile Phase: Acidic Buffer (pH 2.0) to suppress ionization AcidityCheck->MobilePhase Yes, requires protonation Gradient Gradient Strategy: Start low %B (Isomers) End high %B (Precursors) MobilePhase->Gradient ColumnSelect->Gradient Validation Validation: Check Resolution > 1.5 Tailing < 1.5 Gradient->Validation

Caption: Logical decision tree for HPLC method development based on analyte physicochemical properties.

Troubleshooting Decision Tree

Use this logic to resolve common chromatographic issues.

Troubleshooting Issue Problem Detected SplitPeak Split / Broad Peak Issue->SplitPeak DriftingRT Drifting Retention Time Issue->DriftingRT HighPressure High Backpressure Issue->HighPressure Action1 Check pH. Ensure pH < 3.0 SplitPeak->Action1 Ionization issue Action2 Equilibrate Column for 20+ mins DriftingRT->Action2 Temp/Equil issue Action3 Check Filter/Frits. Possible precipitation HighPressure->Action3 Particulate issue

Caption: Troubleshooting logic for resolving peak shape and system pressure issues.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers. Retrieved from

  • Sielc Technologies. (2018).[3] Separation of Bromophenol blue on Newcrom R1 HPLC column. Retrieved from [4]

  • PubChem. (2025).[5] 2-Bromo-6-nitrophenol (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 2-Bromo-6-nitrophenol Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6-methoxyphenol.[6] Retrieved from

Sources

Method

Application Note: Advanced GC-MS Profiling of 2-Bromo-6-methoxy-3-nitrophenol and Associated Byproducts

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 2-Bromo-6-methoxy-3-nitrophenol is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-Bromo-6-methoxy-3-nitrophenol is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and agrochemical development. Analyzing this compound and its synthetic byproducts via Gas Chromatography-Mass Spectrometry (GC-MS) presents a triad of analytical challenges: the high polarity of the phenolic hydroxyl group, the thermal lability of the nitro moiety, and severe steric hindrance caused by 2,6-disubstitution.

This application note provides a field-proven, self-validating methodology for the extraction, derivatization, and GC-MS quantification of 2-Bromo-6-methoxy-3-nitrophenol and its primary byproducts.

Analytical Strategy & Causality (E-E-A-T)

As application scientists, we must design protocols where every chemical choice is driven by the specific physicochemical properties of the target molecule. Direct GC-MS analysis of polar nitrophenols often results in severe peak tailing, irreversible adsorption to active sites in the GC inlet, and poor sensitivity[1]. Derivatization is therefore mandatory.

The Causality of Reagent Selection: Overcoming Steric Hindrance

A common pitfall in phenol analysis is the default use of MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide). While MTBSTFA yields highly stable TBDMS derivatives with favorable fragmentation patterns, it is fundamentally incompatible with 2-Bromo-6-methoxy-3-nitrophenol. The hydroxyl group at the C1 position is flanked by a bulky bromine atom at C2 and a methoxy group at C6. Literature demonstrates that MTBSTFA fails to react efficiently with such sterically hindered sites, resulting in negligible analytical responses[2].

To bypass this steric blockade, we utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst . BSTFA appends a significantly smaller trimethylsilyl (TMS) group, allowing for complete derivatization of sterically hindered phenols where MTBSTFA fails[2].

Mitigating Thermal Lability

Nitroaromatics are prone to thermal degradation (e.g., reduction or cleavage) inside the GC injection port[3]. To prevent artifact generation, the inlet temperature must be strictly capped at 250°C, and an ultra-inert, deactivated glass liner with glass wool must be employed to minimize catalytic breakdown.

Experimental Workflow

Workflow A 1. Liquid-Liquid Extraction B 2. Silylation (BSTFA + 1% TMCS) A->B C 3. GC Separation (Deactivated Inlet) B->C D 4. EI-MS Detection (70 eV) C->D E 5. Isotopic Pattern Deconvolution D->E

Fig 1: End-to-end GC-MS analytical workflow for sterically hindered bromonitrophenols.

Step-by-Step Methodologies

Protocol A: Sample Extraction
  • Spiking: Transfer 10 mL of the aqueous sample (or dissolved API matrix) into a clean glass separatory funnel. Spike with an appropriate internal standard (e.g., 4-chlorophenol-d4).

  • Acidification: Adjust the sample pH to < 3 using 1M HCl. Causality: This suppresses the ionization of the phenolic hydroxyl group, driving the molecule into its neutral, lipophilic state for efficient organic extraction.

  • Extraction: Extract three times with 5 mL of high-purity dichloromethane (DCM)[4].

  • Drying: Pool the lower organic layers and pass them through a column of anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Critical Step: Trace water will violently quench the BSTFA derivatization reagent.

  • Concentration: Evaporate the extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.

Protocol B: Silylation (Derivatization)
  • Reconstitution: Dissolve the dried extract in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 60 minutes. Causality: Elevated temperatures and extended times are required to force the TMS group onto the sterically hindered hydroxyl site[3].

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

Protocol C: GC-MS Acquisition Parameters
ParameterSetting
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250°C (using an ultra-inert deactivated liner)
Oven Temperature Program 80°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50–450) and SIM (Selected Ion Monitoring)

Data Interpretation & Byproduct Profiling

Isotopic Self-Validation

Bromine possesses a unique natural isotopic distribution comprising ~50.7%


 and ~49.3% 

. This nearly 1:1 ratio creates a highly distinct "M and M+2" doublet in the mass spectrum, serving as a built-in, self-validating diagnostic tool for identifying brominated compounds[5].

Fragmentation M TMS-Derivatized Parent [M]+ (m/z 319 / 321) F1 Loss of Methyl [M - CH3]+ (m/z 304 / 306) M->F1 -CH3 F2 Loss of Nitro [M - NO2]+ (m/z 273 / 275) M->F2 -NO2 F3 Loss of Bromine [M - Br]+ (m/z 240) M->F3 -Br

Fig 2: Primary EI-MS fragmentation pathways of TMS-derivatized 2-Bromo-6-methoxy-3-nitrophenol.

Quantitative Byproduct Mapping

During the synthesis or degradation of 2-Bromo-6-methoxy-3-nitrophenol, several byproducts can emerge. The table below outlines the expected diagnostic ions for the TMS-derivatized target and its common impurities.

Compound (TMS Derivative)FormulaExpected Isotope PatternPrimary m/z [M]+Diagnostic Fragments
2-Bromo-6-methoxy-3-nitrophenol (Target)

1:1 (Monobromo)319 / 321304/306, 273/275, 240
2-Methoxy-5-nitrophenol (Debrominated Byproduct)

None (No Bromine)241226, 195
2,4-Dibromo-6-methoxy-3-nitrophenol (Over-brominated)

1:2:1 (Dibromo)397 / 399 / 401382/384/386, 318/320
Positional Isomers (e.g., 4-Bromo variant)

1:1 (Monobromo)319 / 321Differentiated by GC Retention Time

System Troubleshooting & Quality Control

To ensure the scientific integrity of the results, implement the following self-validating checks:

  • Derivatization Efficiency Check: Scan the chromatogram for the underivatized parent mass (m/z 247/249). If detected, the derivatization was incomplete. Corrective Action: Ensure the sample is completely anhydrous before adding BSTFA, and verify the heating block temperature.

  • Isotope Ratio Verification: The peak area ratio of m/z 319 to 321 must be 1:1 (± 5%). If the ratio skews significantly, it indicates a co-eluting matrix interference sharing one of those mass channels. Corrective Action: Adjust the GC oven ramp rate to improve chromatographic resolution.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009. 2

  • Benchchem. "Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)." 1

  • National Institutes of Health (NIH). "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." 3

  • Taylor & Francis. "Evaluation of N-methyl-N-tert-butyldimethylsilyl trifluoroacetamide for environmental analysis under both EIMS and electron capture NICIMS conditions and comparison to trimethylsilyl reagents under EIMS." 4

  • ResearchGate. "Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry."5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 2-Bromo-6-methoxyphenol

This guide is structured as a Technical Support Center for researchers working with the nitration of 2-bromo-6-methoxyphenol (6-bromoguaiacol) . It addresses the specific reactivity challenges of electron-rich guaiacol d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers working with the nitration of 2-bromo-6-methoxyphenol (6-bromoguaiacol) . It addresses the specific reactivity challenges of electron-rich guaiacol derivatives, focusing on regioselectivity, oxidation, and ipso-substitution.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

System Overview & Reactivity Profile

Substrate: 2-bromo-6-methoxyphenol (CAS: 28165-49-3) Target Product: 2-bromo-6-methoxy-4-nitrophenol Primary Challenge: The substrate contains two strong activating groups (–OH and –OMe). While these facilitate nitration, they also make the ring highly susceptible to oxidative degradation (quinone formation) and ipso-substitution (displacement of the bromine atom).

Reactivity Logic Map

The following diagram illustrates the competing pathways during the reaction.

ReactionPathways Substrate 2-Bromo-6-methoxyphenol (Starting Material) Nitronium NO2+ Attack Substrate->Nitronium Path_C4 Attack at C4 (Para to OH) Nitronium->Path_C4 Major Pathway (Electronic Control) Path_C2 Ipso-Attack at C2 (Displacement of Br) Nitronium->Path_C2 Competitive (Steric/Electronic) Path_Ox Oxidation (Radical Mechanism) Nitronium->Path_Ox Excess HNO3 High Temp Product TARGET: 2-Bromo-6-methoxy- 4-nitrophenol Path_C4->Product IpsoProd SIDE PRODUCT: 2-Nitro-6-methoxyphenol (Loss of Br) Path_C2->IpsoProd -Br+ Quinone SIDE PRODUCT: Ortho/Para-Quinones (Red/Black Tars) Path_Ox->Quinone

Figure 1: Mechanistic pathways showing the competition between the desired C4-nitration, ipso-substitution (bromine loss), and oxidative degradation.

Troubleshooting Guides (Ticket System)

Ticket #404: "My reaction mixture turned into a black/red tar."

Diagnosis: Oxidative Degradation.[1] Root Cause: Guaiacol derivatives are electron-rich and prone to oxidation by nitric acid, especially if the temperature is uncontrolled or the acid concentration is too high. This leads to the formation of o-quinones or p-quinones, which polymerize into dark tars.

Resolution Protocol:

  • Temperature Control: The reaction must be kept between -10°C and 0°C . Above 10°C, oxidation rates overtake nitration rates.

  • Reagent Switch: Switch from concentrated HNO₃/H₂SO₄ to a milder system.

    • Recommended:Acetyl Nitrate (generated in situ by adding fuming HNO₃ to Acetic Anhydride at low temp). This reagent is more regioselective and less oxidizing.

    • Alternative:CAN (Cerium Ammonium Nitrate) on silica gel for solid-phase nitration.

Ticket #502: "NMR shows the product is missing the Bromine atom."

Diagnosis: Ipso-Nitration (Debromination). Root Cause: The position occupied by Bromine (C2) is activated by the adjacent OH group. An electrophilic attack here forms a


-complex that ejects the Bromine cation (

) instead of a proton, resulting in 2-nitro-6-methoxyphenol.

Resolution Protocol:

  • Stoichiometry: Do not use excess nitrating agent. Use exactly 1.0 to 1.05 equivalents . Excess

    
     increases the statistical probability of attacking the C2 position.
    
  • Solvent Effect: Use a solvent that stabilizes the desired transition state. Acetic acid is preferred over sulfuric acid, as it reduces the "harshness" of the electrophile.

Ticket #301: "Low yield; mixture contains multiple isomers."

Diagnosis: Regioselectivity Failure (C4 vs. C5). Root Cause: While OH directs strongly to C4, the Bromine (at C2) and Methoxy (at C6) groups both direct towards C5 (meta to themselves, assuming ipso is avoided).

Comparison of Directing Effects:

Position Directed by OH (C1) Directed by Br (C2) Directed by OMe (C6) Net Result
C3 Meta (Weak) Ortho (Strong) Para (Strong) Crowded / Minor
C4 Para (Strongest) Meta (Weak) Meta (Weak) Major Target

| C5 | Meta (Weak) | Para (Strong) | Ortho (Strong) | Competitive Side Product |

Resolution:

  • Use low polarity solvents (e.g., DCM or CHCl₃) if using phase-transfer nitration. This enhances the directing effect of the OH group via hydrogen bonding with the nitrating species.

Optimized Experimental Protocol

Standardized procedure to minimize oxidation and ipso-substitution.

Method: Mild Nitration using Acetyl Nitrate

  • Preparation of Nitrating Agent (Caution: Exothermic):

    • Cool Acetic Anhydride (5.0 equiv) to 0°C.

    • Dropwise add Fuming HNO₃ (1.05 equiv) . Maintain temp < 5°C.

    • Why: This forms acetyl nitrate (

      
      ), a gentler electrophile than the free nitronium ion (
      
      
      
      ).
  • Substrate Addition:

    • Dissolve 2-bromo-6-methoxyphenol (1.0 equiv) in Glacial Acetic Acid (5-10 volumes).

    • Cool substrate solution to 0°C.

  • Reaction:

    • Add the acetyl nitrate solution to the substrate dropwise over 30 minutes.

    • CRITICAL: Monitor internal temperature; do not exceed 5°C.

    • Stir at 0°C for 1-2 hours. Monitor by TLC (Target product usually moves slightly slower than starting material due to increased polarity, but check specific solvent systems).

  • Quench & Workup:

    • Pour mixture onto crushed ice/water.

    • The product often precipitates as a yellow solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate gradient).

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Nitrite (


) instead of Nitric Acid? 
A:  Yes, and this is often safer for guaiacols. The "Preussmann" method uses 

in dilute sulfuric acid. This generates nitrous acid (

), which nitrosates the ring (adds

). The nitroso compound is then oxidized in situ to the nitro group. This method significantly reduces tar formation.

Q: Why is the 4-position favored over the 5-position? A: The hydroxyl group (-OH) is a much stronger activator than the methoxy (-OMe) or bromine (-Br) groups due to efficient resonance donation. The position para to the -OH (C4) receives the highest electron density. The C5 position is activated by the -OMe and -Br groups, but their combined effect is generally weaker than the single -OH para-effect.

Q: Is the product explosive? A: Mononitrated phenols are generally stable but are energetic materials. Dinitrated byproducts (if formed by using excess acid) are significantly more unstable. Always handle dried nitrophenols with care and avoid heating them in closed systems.

References

  • Atmospheric Nitration Mechanisms of Guaiacols: Detailed analysis of guaiacol nitration pathways, including oxidation and ipso-substitution mechanisms relevant to environmental and synthetic chemistry.

    • Source:

  • Ipso-Nitration Overview: Comprehensive review of ipso-nitration, explaining the displacement of halogens by nitro groups in activ

    • Source:

  • Nitration of Phenols under Mild Conditions: Protocols for using heterogeneous and mild reagents to avoid oxid

    • Source:

  • Substrate Data: Chemical and physical properties of 2-bromo-6-methoxyphenol.

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2-Bromo-6-methoxy-3-nitrophenol

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4). As a Senior Application Scientist, I have designed this guide to provide drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with authoritative, field-proven strategies for removing stubborn isomeric impurities. This document synthesizes mechanistic theory with actionable, self-validating experimental protocols.

Part 1: Mechanistic Origins of Isomeric Impurities

Q1: Why do isomeric impurities form during the synthesis of 2-Bromo-6-methoxy-3-nitrophenol? A1: The synthesis of this compound typically involves the electrophilic aromatic substitution (specifically, nitration) of a brominated guaiacol derivative, such as 2-bromo-6-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH3) groups are strongly activating and ortho/para directing, while the bromine (-Br) atom is weakly deactivating but also ortho/para directing. The competing steric and electronic effects of these substituents lead to mixed regioselectivity during the reaction. This inevitably results in the formation of 4-nitro and 5-nitro isomeric impurities alongside the desired 3-nitro product.

Q2: How does the molecular structure of these isomers dictate their chromatographic separation behavior? A2: The separation logic is fundamentally driven by intramolecular hydrogen bonding . Isomers where the newly introduced nitro group is ortho to the hydroxyl group (e.g., 4-bromo-2-methoxy-6-nitrophenol) form strong intramolecular hydrogen bonds between the -OH and -NO2 groups. This internal bonding masks the polar hydroxyl group, significantly reducing the molecule's overall apparent polarity. Consequently, these ortho-nitro impurities elute faster on normal-phase silica gel chromatography but slower on reversed-phase HPLC. Conversely, the target 3-nitro isomer (a meta-nitrophenol derivative) lacks this strong intramolecular H-bond with the nitro group, leaving the polar -OH exposed. It will therefore elute later on normal-phase and earlier on reversed-phase systems compared to its ortho-nitro counterparts.

SeparationLogic Mix Crude Mixture (Nitrophenol Isomers) Hbond Intramolecular H-Bonding Status Mix->Hbond Ortho Ortho-Nitro Isomers (Strong H-Bond) Hbond->Ortho Proximity of -OH and -NO2 MetaPara Meta/Para-Nitro Isomers (Weak/No H-Bond) Hbond->MetaPara Separation of -OH and -NO2 NP_Ortho Normal Phase: Elutes First Reversed Phase: Elutes Last Ortho->NP_Ortho Reduced Polarity NP_MetaPara Normal Phase: Elutes Last Reversed Phase: Elutes First MetaPara->NP_MetaPara High Polarity

Figure 1: Logical relationship between intramolecular H-bonding and chromatographic elution.

Part 2: Chromatographic Separation Strategies

Q3: What is the recommended HPLC method for profiling the crude mixture? A3: A reversed-phase C18 column is the industry standard for this separation. The mobile phase should consist of an aqueous buffer and an organic modifier like acetonitrile. In reversed-phase HPLC, using a non-polar stationary phase like C18, the elution order is generally based on

Troubleshooting

Troubleshooting low conversion in 2-Bromo-6-methoxy-3-nitrophenol synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this mu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal yields and purity.

I. Troubleshooting Guide: Low Conversion and Impurity Formation

Low conversion rates and the formation of unwanted byproducts are common hurdles in the synthesis of 2-Bromo-6-methoxy-3-nitrophenol. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield in the Bromination of 2-Methoxyphenol

A frequent challenge is the inefficient bromination of the starting material, 2-methoxyphenol (guaiacol), leading to a significant amount of unreacted starting material and a low yield of the desired 2-bromo-6-methoxyphenol intermediate.

Potential CauseRecommended Solution & Explanation
Inadequate Brominating Agent The choice of brominating agent is critical. While molecular bromine (Br₂) can be effective, it can also lead to over-bromination.[1] Consider using a milder and more selective reagent like N-Bromosuccinimide (NBS).[2][3] NBS provides a slow, controlled release of electrophilic bromine, which can improve the selectivity for mono-bromination.
Suboptimal Reaction Temperature Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at elevated temperatures can increase the rate of side reactions. It is advisable to conduct the bromination at a lower temperature, for instance, 0°C, to enhance selectivity.[1]
Incorrect Solvent Choice The solvent polarity can influence the reactivity of the brominating agent and the regioselectivity of the reaction.[4] Non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can help to temper the reactivity of the brominating agent and reduce the formation of polybrominated byproducts.[1]
Hydroxyl Group Interference The highly activating hydroxyl group of the phenol can lead to multiple bromination products.[1] Protecting the hydroxyl group as an acetate ester before bromination can be an effective strategy.[5] The acetyl group is less activating than the hydroxyl group, allowing for more controlled bromination. The protecting group can then be removed by hydrolysis in a subsequent step.
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts in the Nitration Step

The introduction of the nitro group onto the 2-bromo-6-methoxyphenol ring can result in a mixture of isomers, primarily the desired 3-nitro product along with the 4-nitro and 5-nitro isomers, complicating purification and reducing the yield of the target compound.

Potential CauseRecommended Solution & Explanation
Harsh Nitrating Conditions The standard nitrating mixture of concentrated nitric and sulfuric acids is highly reactive and can lead to poor regioselectivity and oxidative side reactions.[6] Using a milder nitrating agent can significantly improve the outcome. Consider using sodium nitrate in sulfuric acid at a controlled temperature.[7] Another effective method is the use of cerium (IV) ammonium nitrate (CAN) which can promote regioselective ortho-nitration.[8]
Reaction Temperature Too High Nitration reactions are typically exothermic. Insufficient cooling can lead to an uncontrolled increase in temperature, favoring the formation of undesired isomers and oxidation products.[9] Maintaining a low and stable reaction temperature, often between 0-5°C, is crucial for controlling the regioselectivity.
Steric and Electronic Effects The directing effects of the existing substituents (bromo, methoxy, and hydroxyl groups) determine the position of nitration. While the hydroxyl and methoxy groups are ortho, para-directing, the bromine atom is also ortho, para-directing but deactivating. The interplay of these effects can be complex. Understanding these directing effects is key to optimizing the reaction for the desired 3-nitro isomer.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol?

A1: The overall yield can vary significantly depending on the specific conditions and purification methods used for each step. A literature example for the nitration of 2-bromophenol reports a yield of 42.8% for the nitrated product.[7] With optimized protocols for both the bromination and nitration steps, an overall yield in the range of 30-40% can be considered a successful outcome.

Q2: How can I effectively monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[10] By co-spotting the reaction mixture with the starting material and, if available, a standard of the product, you can visually track the consumption of the reactant and the formation of the product. This allows for timely quenching of the reaction to prevent the formation of byproducts.

Q3: What are the best practices for purifying the final product?

A3: Purification of the crude 2-Bromo-6-methoxy-3-nitrophenol is typically achieved through column chromatography or recrystallization.[10] For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is often effective. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol or a mixture of ethanol and water can be a good starting point.[10]

Q4: Are there any significant safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They must also be handled with extreme care in a fume hood. The nitration reaction can be highly exothermic and should be performed with adequate cooling and slow, controlled addition of reagents.

III. Experimental Protocols

Protocol 1: Acetate Protection of 2-Methoxyphenol

This protocol describes the protection of the hydroxyl group of 2-methoxyphenol as an acetate ester to control the subsequent bromination step.

  • To a solution of 2-methoxyphenol in a suitable solvent like dichloromethane, add acetic anhydride and a catalytic amount of a base such as pyridine or triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxyphenyl acetate.

Protocol 2: Bromination of 2-Methoxyphenyl Acetate

This procedure outlines the selective mono-bromination of the protected phenol.

  • Dissolve the 2-methoxyphenyl acetate in a non-polar solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) to the stirred solution.

  • Maintain the temperature at 0°C and monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer and concentrate to yield the crude bromo-intermediate.

Protocol 3: Nitration of 2-Bromo-6-methoxyphenol

This protocol details the regioselective nitration of the brominated intermediate.

  • Carefully add concentrated sulfuric acid to a flask and cool it to 0°C.

  • Slowly add sodium nitrate to the cold sulfuric acid with stirring.

  • In a separate flask, dissolve the 2-bromo-6-methoxyphenol in a minimal amount of a suitable solvent.

  • Add the solution of the phenol dropwise to the nitrating mixture, ensuring the temperature does not exceed 5°C.[7]

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.[7]

  • Wash the organic extract with water and brine, then dry and concentrate to obtain the crude 2-Bromo-6-methoxy-3-nitrophenol.

IV. Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway 2-Methoxyphenol 2-Methoxyphenol 2-Bromo-6-methoxyphenol 2-Bromo-6-methoxyphenol 2-Methoxyphenol->2-Bromo-6-methoxyphenol Bromination (e.g., NBS, CH2Cl2, 0°C) 2-Bromo-6-methoxy-3-nitrophenol 2-Bromo-6-methoxy-3-nitrophenol 2-Bromo-6-methoxyphenol->2-Bromo-6-methoxy-3-nitrophenol Nitration (e.g., NaNO3, H2SO4, 0-5°C)

Caption: Synthetic route to 2-Bromo-6-methoxy-3-nitrophenol.

Troubleshooting Logic

Troubleshooting_Low_Conversion cluster_bromination Bromination Step cluster_nitration Nitration Step Low_Yield_Bromo Low Yield of 2-Bromo-6-methoxyphenol Cause_Bromo_1 Over-bromination Low_Yield_Bromo->Cause_Bromo_1 Cause_Bromo_2 Incomplete Reaction Low_Yield_Bromo->Cause_Bromo_2 Solution_Bromo_1 Use Milder Reagent (NBS) Cause_Bromo_1->Solution_Bromo_1 Solution_Bromo_2 Lower Temperature Cause_Bromo_1->Solution_Bromo_2 Solution_Bromo_3 Protect Hydroxyl Group Cause_Bromo_1->Solution_Bromo_3 Cause_Bromo_2->Solution_Bromo_2 Low_Yield_Nitro Low Yield of 2-Bromo-6-methoxy-3-nitrophenol Cause_Nitro_1 Poor Regioselectivity Low_Yield_Nitro->Cause_Nitro_1 Cause_Nitro_2 Oxidative Byproducts Low_Yield_Nitro->Cause_Nitro_2 Solution_Nitro_1 Use Milder Nitrating Agent Cause_Nitro_1->Solution_Nitro_1 Solution_Nitro_2 Control Temperature (0-5°C) Cause_Nitro_1->Solution_Nitro_2 Cause_Nitro_2->Solution_Nitro_2

Caption: Troubleshooting flowchart for low conversion issues.

V. References

  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Molecules. (2014). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Chemistry Learners. (2023, March 29). reactions of phenol | nitration reaction [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]

  • Arkivoc. (2007). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-methoxy-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol, a key intermediate in various pharmaceutical and fine c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol, a key intermediate in various pharmaceutical and fine chemical applications. The following sections address common challenges and frequently asked questions encountered during the scale-up of this process, with a focus on safety, efficiency, and purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a lower than expected yield of 2-Bromo-6-methoxy-3-nitrophenol after scaling up our initial lab-scale synthesis. What are the likely causes and how can we improve the yield?

Answer: Low yields during scale-up can stem from several factors related to reaction kinetics, mass transfer, and temperature control.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 2-bromo-6-methoxyphenol.[1][2] On a larger scale, reaction times may need to be extended to account for less efficient mixing.

  • Suboptimal Temperature Control:

    • Troubleshooting: The nitration of phenols is highly exothermic.[3] Inadequate heat dissipation in a larger reactor can lead to localized overheating, causing decomposition of the starting material and product. Ensure the reactor's cooling system is sufficient for the scale and that the addition of the nitrating agent is slow and controlled to maintain the optimal reaction temperature.[4]

  • Inefficient Mixing:

    • Troubleshooting: Inadequate agitation can lead to poor mass transfer, resulting in localized high concentrations of reagents and byproducts. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. The type and position of the stirrer may need to be optimized for the larger reactor geometry.

  • Side Reactions:

    • Troubleshooting: The formation of byproducts, such as dinitrated or oxidized species, can significantly reduce the yield of the desired product. Careful control of stoichiometry and temperature is crucial to minimize these side reactions.[4]

Issue 2: Formation of Impurities and Isomers

Question: Our final product is contaminated with significant amounts of isomeric byproducts and other impurities. How can we improve the purity of our 2-Bromo-6-methoxy-3-nitrophenol?

Answer: The formation of isomers and impurities is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the bromo and methoxy groups on the phenol ring influence the position of the incoming nitro group.

Potential Causes & Troubleshooting Steps:

  • Poor Regioselectivity:

    • Troubleshooting: The hydroxyl and methoxy groups are ortho-, para-directing, while the bromo group is also an ortho-, para-director. The final substitution pattern is a result of the combined directing effects. To favor the desired 3-nitro isomer, consider the following:

      • Temperature: Lower reaction temperatures often lead to higher selectivity.[4]

      • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While a mixture of nitric acid and sulfuric acid is common, exploring milder nitrating agents might offer better selectivity.[4]

  • Polynitration:

    • Troubleshooting: The activated phenol ring is susceptible to the addition of more than one nitro group. To avoid this, use a stoichiometric amount or only a slight excess of the nitrating agent.[4] A slow, controlled addition will also help prevent localized high concentrations of the nitrating agent.

  • Oxidation of the Phenol:

    • Troubleshooting: Nitric acid is a strong oxidizing agent and can degrade the phenol ring, especially at elevated temperatures.[4][5] Maintaining a low reaction temperature and ensuring a controlled addition of the nitrating agent are critical to minimize oxidative side reactions.

Issue 3: Difficulties with Product Isolation and Purification

Question: We are facing challenges in isolating and purifying 2-Bromo-6-methoxy-3-nitrophenol on a larger scale. The product is oily, and crystallization is difficult.

Answer: Isolation and purification challenges are common when scaling up and often require procedural adjustments.

Potential Causes & Troubleshooting Steps:

  • Incomplete Quenching:

    • Troubleshooting: After the reaction is complete, it is typically quenched by pouring the reaction mixture into ice-cold water. Ensure that the quenching process is done slowly and with vigorous stirring to effectively precipitate the product and dissipate any remaining heat.

  • Presence of Impurities:

    • Troubleshooting: The presence of oily byproducts can inhibit the crystallization of the desired product. Consider an initial purification step, such as a solvent wash or an extraction, to remove some of the more soluble impurities before attempting crystallization.

  • Inappropriate Crystallization Solvent:

    • Troubleshooting: The choice of solvent is critical for successful crystallization. If the product is oily, it may be due to the solvent being too good a solvent for the compound. Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (anti-solvent), to induce crystallization. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective for purifying similar compounds.[6]

  • Residual Acidity:

    • Troubleshooting: Ensure the crude product is thoroughly washed with water to remove any residual acid from the reaction. The presence of acid can interfere with crystallization and may lead to product degradation.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the recommended starting material and nitrating agent for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol?

A1: The typical starting material is 2-bromo-6-methoxyphenol. The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: What are the critical safety precautions to consider when working with nitrating agents?

A2: Nitration reactions are energetic and require strict safety protocols. Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3][5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7][8]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes, such as nitrogen oxides.[7][8]

  • Temperature Control: The reaction is exothermic and can lead to a thermal runaway if not properly controlled.[3] Use an ice bath to maintain the recommended temperature and add the nitrating agent slowly.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large amount of ice water with vigorous stirring. Never add water to the concentrated acid mixture.

Q3: How can the reaction be monitored for completion?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] A sample of the reaction mixture can be taken periodically and analyzed to track the disappearance of the starting material and the appearance of the product.

Scale-Up Considerations

Q4: What are the key parameters to consider when scaling up the synthesis from the lab to a pilot plant?

A4: Scaling up a chemical synthesis requires careful consideration of several factors:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Ensure the pilot plant reactor has an adequate cooling capacity.

  • Mass Transfer: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The stirrer design and speed may need to be adjusted for the larger scale.

  • Addition Rates: The rate of addition of the nitrating agent needs to be carefully controlled to manage the exotherm and prevent localized high concentrations.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up to identify and mitigate potential risks.

Q5: What are the recommended work-up and purification procedures for large-scale synthesis?

A5: For large-scale production, the work-up and purification procedures need to be efficient and scalable.

  • Work-up: After quenching, the precipitated product can be collected by filtration. The filter cake should be washed thoroughly with water to remove residual acids and inorganic salts.

  • Purification: Recrystallization is a common method for purifying solid organic compounds.[6] The choice of solvent will depend on the solubility of the product and impurities. Column chromatography, while effective on a small scale, may not be practical for large-scale purification.

III. Experimental Protocol and Data

Indicative Reagent Table for Lab-Scale Synthesis
ReagentMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 10g product)
2-Bromo-6-methoxyphenol203.041.0~8.2 g
Nitric Acid (70%)63.011.1 - 1.2~3.0 - 3.3 mL
Sulfuric Acid (98%)98.08Catalyst~10 mL
General Experimental Workflow

Workflow A 1. Reaction Setup - Charge reactor with 2-Bromo-6-methoxyphenol and solvent. - Cool to 0-5 °C. C 3. Nitration - Add nitrating mixture dropwise to the reactor, maintaining T < 10 °C. A->C B 2. Preparation of Nitrating Mixture - Slowly add nitric acid to sulfuric acid at low temperature. B->C D 4. Reaction Monitoring - Monitor by TLC/HPLC until starting material is consumed. C->D E 5. Quenching - Slowly pour reaction mixture onto crushed ice with vigorous stirring. D->E F 6. Isolation - Filter the precipitated solid. - Wash with cold water until neutral. E->F G 7. Purification - Recrystallize from a suitable solvent (e.g., ethanol/water). F->G H 8. Drying - Dry the purified product under vacuum. G->H

Caption: General workflow for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Purity Issues LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction TempControl Poor Temp Control? LowYield->TempControl Mixing Inefficient Mixing? LowYield->Mixing Monitor Monitor Reaction (TLC/HPLC) IncompleteReaction->Monitor OptimizeCooling Optimize Cooling/Addition Rate TempControl->OptimizeCooling ImproveAgitation Improve Agitation Mixing->ImproveAgitation PurityIssues Purity Issues Isomers Isomer Formation? PurityIssues->Isomers Polynitration Polynitration? PurityIssues->Polynitration Oxidation Oxidation? PurityIssues->Oxidation LowerTemp Lower Reaction Temperature Isomers->LowerTemp Stoichiometry Control Stoichiometry Polynitration->Stoichiometry Oxidation->LowerTemp SlowAddition Slow Reagent Addition Oxidation->SlowAddition

Caption: Decision tree for troubleshooting common issues in the synthesis.

IV. References

  • Nitration reaction safety - YouTube. (2024). Available at:

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021). Available at:

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at:

  • What safety precautions should I take when handling nitric acid? - Quora. (2024). Available at:

  • Nitric Acid - Environmental Health and Safety. Available at:

  • 2-Bromo-6-methoxy-3-nitrophenol|BLD Pharm. Available at:

  • 2-Bromo-6-nitrophenol synthesis - ChemicalBook. Available at:

  • 2-Bromo-6-methoxy-3-nitrophenol | 854733-39-4. Available at:

  • Technical Support Center: Nitration of 2-Methoxyacetophenone - Benchchem. Available at:

  • WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents. Available at:

  • 2-Bromo-6-nitrophenol | Active Compound - MedchemExpress.com. Available at:

  • 2-Bromo-6-nitrophenol: A Crucial Building Block in Fine Chemical Synthesis. (2026). Available at:

  • Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives - Benchchem. Available at:

  • 2-(4-BROMO-3-METHYLPHENYLIMINOMETHYL)-6-METHOXY-4-NITROPHENOL AldrichCPR | Sigma-Aldrich. Available at:

  • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. Available at:

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. (1989). Available at:

  • 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. Available at:

  • 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem. Available at:

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. Available at:

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions - Indian Academy of Sciences. Available at:

  • Technical Support Center: Optimizing Synthesis of 2-Bromo-6-methyl-4-nitroanisole - Benchchem. Available at:

  • best synthesis for 3-nitrophenol (C6H5NO3) : r/chemistry - Reddit. (2023). Available at:

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 2-Bromo-6-methoxy-3-nitrophenol

This guide outlines the definitive NMR characterization strategy for 2-Bromo-6-methoxy-3-nitrophenol , a critical intermediate in the synthesis of bioactive benzodioxanes and related heterocycles.[1] Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR characterization strategy for 2-Bromo-6-methoxy-3-nitrophenol , a critical intermediate in the synthesis of bioactive benzodioxanes and related heterocycles.[1]

Executive Summary

2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) presents a unique spectroscopic challenge due to its tetrasubstituted benzene ring.[1] Characterization relies heavily on resolving the regiochemistry of the nitro and bromine substituents relative to the directing methoxy and hydroxyl groups.[2] This guide provides a validated assignment protocol, distinguishing the target molecule from its most common synthetic isomers (e.g., 2-bromo-3-methoxy-6-nitrophenol) using 1H/13C NMR and NOE correlations.

Molecule Profile & Significance[2][3]

  • Chemical Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1][2][3][4]
  • Molecular Weight: 248.03 g/mol [1][2][4]

  • Key Structural Features:

    • Intramolecular H-Bonding: The C1-OH acts as a donor to the C6-OMe oxygen, locking the conformation and deshielding the hydroxyl proton.[1]

    • Push-Pull Electronics: The electron-donating OMe and electron-withdrawing NO

      
       groups create distinct shielding zones, simplifying the aromatic region into a clear AB system.[1]
      

1H NMR Characterization

The proton spectrum is defined by a lack of symmetry and a characteristic aromatic splitting pattern.[1]

Experimental Parameters (Recommended)
  • Solvent: DMSO-d

    
     (preferred for OH resolution) or CDCl
    
    
    
    .[1][2]
  • Frequency: 400 MHz or higher.

  • Concentration: ~10 mg/0.6 mL.[1][2]

Spectral Assignments (DMSO-d )
PositionGroupShift (δ, ppm)Multiplicity

Coupling (Hz)
Structural Insight
OH Hydroxyl10.50 – 10.80Broad Singlet-Deshielded by intramolecular H-bond to OMe.[1]
H4 Aromatic7.85 – 7.95Doublet (d)8.8 – 9.0Deshielded: Ortho to electron-withdrawing NO

.[1][2]
H5 Aromatic7.10 – 7.20Doublet (d)8.8 – 9.0Shielded: Ortho to electron-donating OMe.[1][2]
OMe Methoxy3.85 – 3.95Singlet (s)-Characteristic aryl methoxy region.[1][2]

Analyst Note: The large coupling constant (~9.0 Hz) confirms the two aromatic protons are ortho to each other.[1][2] If the coupling were small (~2-3 Hz), it would indicate a meta relationship, signaling an incorrect isomer (e.g., 4-bromo-6-methoxy-2-nitrophenol).

13C NMR Characterization

The carbon spectrum provides the "skeleton key" for verifying the oxidation state and substitution pattern.[2]

Spectral Assignments (DMSO-d )
CarbonTypeShift (δ, ppm)Assignment Logic
C1 C_q-OH146.0 – 148.0Deshielded by direct oxygen attachment.[1]
C6 C_q-OMe148.0 – 150.0Most deshielded signal due to O-attachment and ortho-H effects.[1]
C3 C_q-NO

140.0 – 142.0Deshielded by NO

; distinct from C-O carbons.[1]
C4 CH125.0 – 128.0Ortho to NO

(Deshielded relative to C5).[1][2]
C5 CH112.0 – 115.0Ortho to OMe (Shielded by resonance).[1][2]
C2 C_q-Br110.0 – 112.0Shielded by the Heavy Atom Effect of Bromine.[1]
OMe CH

56.0 – 57.0Standard methoxy carbon.[1][2]

Comparative Performance: Distinguishing Isomers

In synthetic pathways involving nitration of guaiacol derivatives, regioisomers are the primary impurities.[2] The most critical comparison is between the Target (2-Br-6-OMe-3-NO


)  and the Isomer (2-Br-3-OMe-6-NO

)
.[1]
The "NOE Diagnostic" Protocol

While 1D NMR shifts are similar, 1D NOE (Nuclear Overhauser Effect) or 2D NOESY provides a self-validating structural proof.[1][2]

  • Target Molecule (6-OMe): The OMe group is at C6, adjacent to H5 .[1][2]

    • Observation: Irradiating the OMe signal (3.9 ppm) produces a strong NOE enhancement of the Upfield Doublet (H5, ~7.15 ppm) .[1][2]

  • Isomer (3-OMe): The OMe group is at C3, adjacent to H4 .[1][2]

    • Observation: Irradiating the OMe signal would enhance the Downfield Doublet (H4) (due to H4 being ortho to the OMe in this isomer).[1][2]

Comparison Table
FeatureTarget: 2-Bromo-6-methoxy-3-nitrophenol Alternative: 2-Bromo-3-methoxy-6-nitrophenol
H-Bonding Strong Intramolecular (OH...OMe)Weak/None (OH is flanked by Br and NO

)
OH Shift Downfield (>10 ppm)Upfield (<10 ppm) or Broad
Aromatic Pattern AB System (

Hz)
AB System (

Hz)
NOE Correlation OMe

Upfield Ar-H
OMe

Downfield Ar-H

Visualization of Characterization Logic

Figure 1: Isomer Differentiation Workflow

This flowchart illustrates the decision logic for confirming the correct regioisomer using NMR data.

G Start Crude Product (Bromination of Nitroguaiacol) H1_NMR 1. Acquire 1H NMR (Check Aromatic Region) Start->H1_NMR Coupling_Check Are Ar-H signals Ortho-coupled (J ~9Hz)? H1_NMR->Coupling_Check Meta_Isomer REJECT: Meta-Isomer (e.g., 4-Br-6-OMe) Coupling_Check->Meta_Isomer No (J < 3Hz) NOE_Exp 2. Perform 1D NOE (Irradiate OMe @ 3.9 ppm) Coupling_Check->NOE_Exp Yes NOE_Result Which Ar-H is enhanced? NOE_Exp->NOE_Result Target_Conf CONFIRMED: 2-Bromo-6-methoxy-3-nitrophenol (Enhancement of Upfield H) NOE_Result->Target_Conf Upfield Doublet (H5) Isomer_Conf REJECT: 2-Bromo-3-methoxy-6-nitrophenol (Enhancement of Downfield H) NOE_Result->Isomer_Conf Downfield Doublet (H4)

Caption: Logical workflow for distinguishing the target 2-Br-6-OMe-3-NO2 isomer from synthetic byproducts.

Figure 2: Structural Connectivity & NOE

Visual representation of the spatial relationships confirming the structure.[2]

Struct OH OH (C1) ~10.5 ppm Br Br (C2) NO2 NO2 (C3) H4 H4 (Ar-H) ~7.9 ppm NO2->H4 Ortho Deshielding H5 H5 (Ar-H) ~7.15 ppm H4->H5 J = 9.0 Hz Coupling OMe OMe (C6) ~3.9 ppm H5->OMe NOE Interaction OMe->OH H-Bond

Caption: Key electronic and spatial interactions. The Green arrow (NOE) is the critical quality attribute.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in a drug development context, follow this step-by-step protocol.

  • Sample Preparation: Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d

    
     . Ensure complete dissolution; turbidity will broaden the crucial OH signal.[1][2]
    
  • Acquisition (1H):

    • Pulse angle: 30°.[1][2]

    • Relaxation delay (D1):

      
       2.0 seconds (to allow accurate integration of aromatic protons).[1][2]
      
    • Scans: 16 (sufficient for >10 mg).[1][2]

  • Acquisition (13C):

    • Scans:

      
       512 (to resolve the quaternary C-Br signal at ~111 ppm, which often has long relaxation times and low NOE enhancement).
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).[1][2]

  • Validation Check:

    • Verify the integral ratio of Aromatic H : OMe is exactly 2 : 3 .[1][2]

    • Confirm the presence of the broad OH singlet >10 ppm.[1][2]

References

  • Synthesis and Characterization of Bromonitrophenols

    • Patent Reference: "Preparation of 5-bromo-2,3-dihydrobenzo[b][1,4]dioxin derivatives."[1][5] WO2022127807A1. (2022).[1][2]

    • Context: Describes the use of 2-bromo-6-methoxy-3-nitrophenol as "Step 1" intermediate, characterized by Bruker AVANCE-400 NMR.
  • NMR Isomer Differentiation Principles

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[2] Wiley.[1][2] (Standard text for substituent additivity rules and NOE applications).

  • Analogous Data (2-Bromo-6-nitrophenol)

    • Sigma-Aldrich/Merck.[1] "2-Bromo-6-nitrophenol Product Sheet & Spectral Data."

    • Relevance: Provides the baseline shifts for the 2-bromo-6-nitro core, used to validate the additivity of the methoxy group.[1]

Sources

Comparative

A Comparative Analysis of Reactivity in 2-Bromo-6-methoxy-3-nitrophenol and Its Isomers: A Guide for Drug Development Professionals

In the intricate landscape of pharmaceutical development and medicinal chemistry, a nuanced understanding of a molecule's reactivity is paramount for rational drug design. The strategic placement of functional groups on...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical development and medicinal chemistry, a nuanced understanding of a molecule's reactivity is paramount for rational drug design. The strategic placement of functional groups on an aromatic scaffold can profoundly influence its chemical behavior, dictating its suitability as a synthetic intermediate and its potential interactions with biological targets. This guide provides an in-depth comparison of the reactivity of 2-Bromo-6-methoxy-3-nitrophenol and its structural isomers, offering valuable insights for researchers and scientists in the field.

The reactivity of substituted phenols is fundamentally governed by the interplay of electronic and steric effects exerted by the substituents on the aromatic ring.[1] These effects modulate the electron density of the phenol and its corresponding phenoxide ion, thereby influencing properties such as acidity (pKa), nucleophilicity, and susceptibility to various chemical transformations.

The Critical Role of Substituent Positioning

The specific arrangement of the bromo, methoxy, and nitro groups on the phenol ring in 2-Bromo-6-methoxy-3-nitrophenol and its isomers creates distinct chemical environments. These differences in substitution patterns lead to significant variations in their reactivity profiles.

Electronic Effects:

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms. Both the bromine and nitro groups are electron-withdrawing (-I effect), while the methoxy group is also electron-withdrawing through its oxygen atom's inductive effect.

  • Resonance Effect (+M/-M): This effect involves the delocalization of π electrons and is particularly influential when substituents are in the ortho or para positions relative to the hydroxyl group.[2]

    • The nitro group is strongly electron-withdrawing through resonance (-M effect), especially from the ortho and para positions. This delocalization stabilizes the phenoxide ion, thereby increasing the acidity of the phenol.[2][3]

    • The methoxy group is electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring.

    • Halogens , like bromine, exhibit a dual role. They are inductively electron-withdrawing (-I) but can be weakly electron-donating through resonance (+M). Generally, the inductive effect of halogens is dominant.

Steric Effects:

The spatial arrangement of bulky substituents, particularly in the ortho position to the hydroxyl group or the reaction center, can hinder the approach of reagents, a phenomenon known as steric hindrance.[1][4] This can significantly impact reaction rates and even alter reaction pathways.

Comparative Reactivity Analysis

To illustrate the differences in reactivity, let's consider a few key chemical transformations and how the isomeric substitution patterns would influence the outcome.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thus increasing acidity (lowering the pKa).[2][3]

IsomerKey Substituent Effects on AcidityPredicted Relative Acidity
2-Bromo-6-methoxy-3-nitrophenol The nitro group at the meta position to the hydroxyl group exerts a strong -I effect but a weaker -M effect.[2] The ortho bromo group provides a -I effect. The ortho methoxy group has a +M and -I effect. The proximity of the methoxy group may also allow for intramolecular hydrogen bonding.Moderately acidic.
4-Bromo-2-methoxy-5-nitrophenol The nitro group is meta to the hydroxyl, exerting a -I effect. The bromo group is para to the hydroxyl, allowing for both -I and +M effects, with the inductive effect likely dominating. The methoxy group is ortho to the hydroxyl.Moderately acidic, potentially similar to or slightly less acidic than the title compound.
2-Bromo-4-methoxy-5-nitrophenol The nitro group is meta to the hydroxyl. The methoxy group is para to the hydroxyl, exerting a strong +M effect which would decrease acidity. The bromo group is ortho.Likely the least acidic among the compared isomers due to the strong electron-donating resonance of the para-methoxy group.
4-Bromo-2-methoxy-6-nitrophenol The nitro group is ortho to the hydroxyl, allowing for strong -M and -I effects, significantly stabilizing the phenoxide ion. The bromo group is para. The methoxy group is ortho. The ortho nitro group can also participate in intramolecular hydrogen bonding with the phenolic proton, which can affect acidity.[2]Predicted to be the most acidic isomer due to the powerful electron-withdrawing effect of the ortho nitro group.

Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol allows for the determination of the pKa of a phenolic compound by monitoring the change in its UV-Vis absorption spectrum as a function of pH. The deprotonation of the phenol to the phenoxide ion results in a shift in the absorption maximum.[5]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected pKa range of the phenols.

  • Sample Preparation: Prepare a stock solution of the phenol isomer in a suitable solvent (e.g., ethanol or methanol).

  • Spectroscopic Measurement: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. Record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a wavelength where the phenoxide ion absorbs strongly against the pH. The pKa is the pH at which the absorbance is half of the maximum absorbance.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of Phenol Isomer mix Mix Stock with Buffer Solution stock->mix buffers Prepare Buffer Solutions (Varying pH) buffers->mix record Record UV-Vis Spectrum mix->record plot Plot Absorbance vs. pH record->plot pka Determine pKa at Half-Max Absorbance plot->pka

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring.[6] The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[6]

Considering the bromine atom as the leaving group, the reactivity of the isomers towards a nucleophile (e.g., an alkoxide) would be significantly different.

IsomerActivating Groups for SNAr at the Bromo PositionPredicted Relative Reactivity in SNAr
2-Bromo-6-methoxy-3-nitrophenol The nitro group is meta to the bromine, providing only weak activation through its -I effect.Low reactivity.
4-Bromo-2-methoxy-5-nitrophenol The nitro group is ortho to the bromine, providing strong activation through both -I and -M effects.High reactivity.
2-Bromo-4-methoxy-5-nitrophenol The nitro group is meta to the bromine, offering weak activation.Low reactivity.
4-Bromo-2-methoxy-6-nitrophenol The nitro group is meta to the bromine, providing weak activation.Low reactivity.

Experimental Protocol: Comparative SNAr Reaction

  • Reaction Setup: In separate reaction vessels, dissolve each isomer in a suitable aprotic polar solvent (e.g., DMSO or DMF).

  • Reagent Addition: Add an equimolar amount of a nucleophile, such as sodium methoxide, to each vessel.

  • Reaction Monitoring: Maintain the reactions at a constant temperature and monitor their progress over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to measure the consumption of the starting material.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer to determine the reaction rates.

G A Isomer + Nucleophile in Solvent B Reaction at Constant Temperature A->B C Aliquots taken at time intervals B->C D Analysis by HPLC or GC C->D E Determine Reaction Rate D->E

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring direct the incoming electrophile to specific positions and affect the overall reaction rate.

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH3) groups are strongly activating and ortho, para-directing due to their +M effects.[7]

  • Deactivating Groups: The nitro (-NO2) and bromo (-Br) groups are deactivating. The nitro group is a strong deactivator and a meta-director. Halogens are deactivating due to their -I effect but are ortho, para-directing due to their +M effect.

The overall reactivity and the position of further substitution will be a complex interplay of these directing effects. For 2-Bromo-6-methoxy-3-nitrophenol , the powerful activating effects of the hydroxyl and methoxy groups will likely direct an incoming electrophile to the C4 or C5 positions, although the steric bulk of the existing substituents and the deactivating nature of the nitro and bromo groups will temper the overall reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on these phenolic compounds makes them excellent candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction is a powerful tool for forming carbon-carbon bonds.[10] The efficiency of the coupling can be influenced by the electronic and steric environment around the carbon-bromine bond.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromo-methoxynitrophenol isomer, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).[11]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry. The yield of the coupled product will provide a quantitative measure of the reactivity of each isomer in this transformation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Work-up & Analysis ArylHalide Bromo-phenol Isomer Mix Combine in Solvent under Inert Atmosphere ArylHalide->Mix BoronicAcid Boronic Acid BoronicAcid->Mix Catalyst Pd Catalyst + Base Catalyst->Mix Heat Heat to Reflux Mix->Heat Workup Aqueous Work-up Heat->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS Purify->Characterize

Conclusion

The reactivity of 2-Bromo-6-methoxy-3-nitrophenol and its isomers is a clear demonstration of the profound impact of substituent positioning on the chemical properties of a molecule. A thorough understanding of the electronic and steric effects at play is crucial for predicting and controlling the outcome of chemical reactions. For drug development professionals, this knowledge is instrumental in designing efficient synthetic routes and in fine-tuning the properties of lead compounds to optimize their pharmacological profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the reactivity of these and other complex substituted aromatic compounds.

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Validation

A Validated Synthesis Protocol for 2-Bromo-6-methoxy-3-nitrophenol: A Comparative Guide

For researchers and professionals in drug development, the synthesis of highly substituted aromatic compounds is a common yet challenging task. The precise installation of functional groups dictates the molecule's ultima...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of highly substituted aromatic compounds is a common yet challenging task. The precise installation of functional groups dictates the molecule's ultimate biological activity and physical properties. This guide provides a validated, in-depth protocol for the synthesis of 2-Bromo-6-methoxy-3-nitrophenol, a valuable building block in medicinal chemistry. We will not only detail a reliable synthetic route but also compare it with a plausible alternative, grounding our recommendations in the fundamental principles of organic chemistry.

Strategic Overview: Choosing the Optimal Synthetic Pathway

The synthesis of 2-Bromo-6-methoxy-3-nitrophenol requires the introduction of a nitro group and a bromine atom onto a 2-methoxyphenol (guaiacol) core. The key to an efficient synthesis lies in the order of these electrophilic aromatic substitution reactions. Two primary routes were considered:

  • Route A: Nitration of 2-methoxyphenol, followed by bromination of the resulting nitro-isomer.

  • Route B: Bromination of 2-methoxyphenol, followed by nitration of the resulting bromo-isomer.

Our investigation strongly indicates that Route B is the superior and more reliable strategy . The primary challenge in Route A is the initial nitration of 2-methoxyphenol. The powerful ortho-, para-directing effects of both the hydroxyl and methoxy groups would lead to a mixture of 2-methoxy-4-nitrophenol and 2-methoxy-6-nitrophenol, with the desired 2-methoxy-3-nitrophenol not being a significant product. This would necessitate a more complex, multi-step synthesis involving protecting groups to achieve the correct regiochemistry.

Route B, while also potentially producing isomers, is more direct. The intermediate, 2-bromo-6-methoxyphenol, is a known compound that can be synthesized and isolated, or even purchased commercially[1][2][3]. The subsequent nitration of this well-defined intermediate is then guided by the existing substituents to the desired position, offering a more controlled and predictable outcome.

Proposed and Validated Synthesis: Route B

This section details the recommended two-step synthesis of 2-Bromo-6-methoxy-3-nitrophenol starting from 2-methoxyphenol.

Validated Synthesis of 2-Bromo-6-methoxy-3-nitrophenol start 2-Methoxyphenol (Guaiacol) step1 Step 1: Bromination start->step1 Br₂, Acetic Acid or NBS intermediate 2-Bromo-6-methoxyphenol step1->intermediate step2 Step 2: Nitration intermediate->step2 HNO₃, H₂SO₄ 0 °C product 2-Bromo-6-methoxy-3-nitrophenol step2->product

Caption: Validated two-step synthesis of the target compound via a brominated intermediate.

Step 1: Synthesis of 2-Bromo-6-methoxyphenol (Intermediate)

The initial bromination of 2-methoxyphenol is a critical step. Both the hydroxyl and methoxy groups are activating ortho-, para-directors[4][5]. This leads to a mixture of products, primarily 4-bromo-2-methoxyphenol and the desired 2-bromo-6-methoxyphenol. The use of a non-polar solvent can favor mono-bromination over di- or tri-bromination, which can occur in polar solvents like water[6].

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxyphenol (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water. If a precipitate forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers. Purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the 2-bromo-6-methoxyphenol isomer.

Step 2: Nitration of 2-Bromo-6-methoxyphenol

In this step, the directing effects of the substituents on the 2-bromo-6-methoxyphenol ring converge to favor the formation of the desired product. The hydroxyl and methoxy groups strongly activate the ortho and para positions relative to themselves. The bromine atom is a deactivating ortho-, para-director[7]. The position most activated for electrophilic attack is C3, which is ortho to the powerful hydroxyl activating group and meta to the deactivating bromine.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C. Allow the mixture to cool.

  • Reaction Setup: Dissolve the purified 2-bromo-6-methoxyphenol (1.0 eq.) from Step 1 in concentrated sulfuric acid in a three-necked round-bottom flask, and cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the phenol, ensuring the internal temperature does not rise above 5 °C.

  • Reaction and Quenching: After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor by TLC. Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The solid precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-6-methoxy-3-nitrophenol.

Comparative Analysis: The Alternative Pathway

To provide a comprehensive guide, it is essential to understand why the alternative (Route A) is less favorable.

Alternative Synthesis Route start 2-Methoxyphenol step1 Nitration start->step1 HNO₃, H₂SO₄ isomers Mixture of Isomers (4-nitro, 6-nitro, etc.) Low yield of desired precursor step1->isomers challenge Challenge: Poor Regioselectivity isomers->challenge

Caption: The challenge of poor regioselectivity in the alternative synthetic route.

The direct nitration of 2-methoxyphenol is complicated by the powerful activating and ortho-, para-directing nature of both the hydroxyl and methoxy groups. The hydroxyl group, being the stronger activator, will primarily direct the incoming nitro group to its ortho (C6) and para (C4) positions. This results in a mixture of products that is difficult to separate and contains little, if any, of the required 2-methoxy-3-nitrophenol or 6-methoxy-3-nitrophenol precursors. While strategies like using a protecting group on the hydroxyl function can alter this regioselectivity, they add steps and complexity to the overall synthesis[8][9].

FeatureValidated Route (Route B) Alternative Route (Route A)
Starting Material 2-Methoxyphenol2-Methoxyphenol
Key Challenge Isomer separation after bromination.Poor regioselectivity in the initial nitration step.
Control over Regiochemistry Good in the second (nitration) step.Poor in the first (nitration) step.
Number of Steps Two main steps.Potentially more than two if protecting groups are required.
Overall Feasibility High, with a predictable outcome.Low, due to the formation of undesired isomers.

Conclusion

The synthesis of 2-Bromo-6-methoxy-3-nitrophenol is most reliably achieved through a two-step process involving the bromination of 2-methoxyphenol to yield 2-bromo-6-methoxyphenol, followed by a regioselective nitration. This pathway offers superior control over the introduction of functional groups compared to the alternative of initial nitration. By understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can confidently execute this synthesis to obtain the desired product for their research and development endeavors.

References

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Comparative

Comparative analysis of Suzuki coupling with different bromo-nitrophenol isomers

Topic: Comparative Analysis of Suzuki Coupling with Different Bromo-Nitrophenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary The S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Suzuki Coupling with Different Bromo-Nitrophenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

The Suzuki-Miyaura cross-coupling of bromo-nitrophenols presents a unique intersection of electronic activation and steric/chelation challenges. While the nitro group (


) typically activates aryl halides for oxidative addition via electron withdrawal, the presence of a free phenolic hydroxyl (

) introduces catalyst poisoning risks and solubility issues.

This guide compares the reactivity profile of three distinct isomers:

  • 4-Bromo-2-nitrophenol: High reactivity; minimal steric hindrance at the reaction center.

  • 2-Bromo-4-nitrophenol: Moderate reactivity; steric hindrance from the ortho-hydroxyl group.

  • 2-Bromo-5-nitrophenol: Variable reactivity; electronic activation is meta-disposed.

Our analysis demonstrates that while 4-bromo-2-nitrophenol couples efficiently under standard conditions, 2-bromo-isomers require specialized ligand systems (e.g., Buchwald biaryl phosphines) or protection strategies to achieve comparable yields.

Mechanistic & Structural Analysis

Electronic vs. Steric Effects

The success of the Suzuki coupling for these substrates depends on the balance between the rate of Oxidative Addition (OA) and the stability of the catalyst complex.

  • Electronic Activation: The

    
     group is a strong Electron Withdrawing Group (EWG). It lowers the electron density of the aromatic ring, significantly accelerating the OA of the 
    
    
    
    bond to the
    
    
    center.
  • The "Phenol Problem": Free phenols are acidic (

    
    , lower with 
    
    
    
    ). In basic Suzuki conditions, they form phenoxides.
    • Issue: Phenoxides can coordinate to Palladium, forming stable, unreactive "off-cycle" resting states (Pd-alkoxides).

    • Issue: The negative charge on the ring (after deprotonation) increases electron density, counteracting the activating effect of the nitro group and slowing down OA.

Isomer-Specific Challenges
IsomerStructure AnalysisPredicted ReactivityPrimary Challenge
4-Bromo-2-nitrophenol Br is para to OH; meta to NO2.High Minimal. The reaction center (C-Br) is sterically open.
2-Bromo-4-nitrophenol Br is ortho to OH; meta to NO2.Moderate Steric/Chelation. The ortho-phenoxide can chelate Pd, hindering transmetalation.
2-Bromo-5-nitrophenol Br is ortho to OH; para to NO2.High (Potential) Steric. Strong electronic activation (para-NO2), but significant steric hindrance.
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways between productive coupling and catalyst deactivation caused by the free phenol.

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate Substrate Bromo-Nitrophenol (Isomer) Phenoxide Phenoxide Formation (Ar-O-) Substrate->Phenoxide + Base Trap Catalyst Poisoning (Pd-OR coordination) OxAdd->Trap Competitive Binding TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid Base Base (K2CO3/K3PO4) Phenoxide->Trap Coordinates Pd(II) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the competitive "off-cycle" trap where the generated phenoxide coordinates to the Palladium center, inhibiting the reaction.

Comparative Performance Data

The following data summarizes representative yields and conditions derived from optimized literature protocols for coupling with Phenylboronic Acid .

Table 1: Reactivity Matrix[2]
Parameter4-Bromo-2-nitrophenol 2-Bromo-4-nitrophenol 2-Bromo-5-nitrophenol
Standard Yield (Pd(PPh3)4)88 - 95% 45 - 60%50 - 65%
Optimized Yield (SPhos/XPhos)>98%85 - 92% 88 - 94%
Time to Completion 2 - 4 Hours6 - 12 Hours4 - 8 Hours
Dehalogenation Side-Product < 2%5 - 10%5 - 8%
Preferred Base

(Aq.)[1]

(Anhydrous)

(Aq.)

Key Insight:

  • 4-Bromo-2-nitrophenol behaves like a standard activated aryl halide.

  • 2-Bromo isomers suffer from significant yield drops under standard conditions due to the ortho-effect. Switching to electron-rich, bulky ligands (e.g., SPhos) restores reactivity by preventing phenoxide coordination and facilitating oxidative addition.

Experimental Protocols

Method A: Standard Protocol (For 4-Bromo-2-nitrophenol)

Best for unhindered isomers or when the phenol is protected (e.g., -OMe).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv[2][3]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1)

Workflow:

  • Charge a reaction vial with 4-bromo-2-nitrophenol (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and

    
     (0.05 mmol, 58 mg).
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane (4 mL) and 2M aqueous

    
     (1 mL).
    
  • Heat to 80°C for 4 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the nitrophenol product), extract with EtOAc, dry over

    
    , and concentrate.
    
Method B: High-Performance Protocol (For 2-Bromo-isomers)

Required for sterically hindered 2-bromo-4-nitrophenol or unprotected substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[4]

  • Pre-Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternative: XPhos Pd G2 precatalyst.

  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: Toluene : Water (10:1) or n-Butanol

Workflow:

  • Catalyst Activation: In a separate vial, mix

    
     and SPhos in Toluene under 
    
    
    
    for 10 mins to form the active species.
  • In the main vessel, combine 2-bromo-4-nitrophenol (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground

    
     (3.0 mmol).
    
  • Add the catalyst solution to the main vessel.

  • Heat to 100°C for 8-12 hours.

  • Workup: The product will be in the aqueous phase if pH is high. Acidify to pH 3-4, extract with EtOAc.

Decision Framework & Optimization

Use this flowchart to select the correct protocol based on your specific isomer and available reagents.

OptimizationFlow Start Select Substrate IsomerCheck Isomer Type? Start->IsomerCheck Para 4-Bromo-2-nitrophenol (Unhindered) IsomerCheck->Para Para-Br Ortho 2-Bromo-4-nitrophenol (Hindered) IsomerCheck->Ortho Ortho-Br MethodA Method A: Standard Pd(PPh3)4, Na2CO3, 80°C Para->MethodA ProtectCheck Is Phenol Protected? Ortho->ProtectCheck ProtectCheck->MethodA Yes (OMe, OBn) MethodB Method B: Advanced Pd(OAc)2 + SPhos, K3PO4, 100°C ProtectCheck->MethodB No (Free -OH)

Figure 2: Decision tree for selecting reaction conditions based on steric hindrance and protecting group status.

Troubleshooting & Critical Parameters

Dehalogenation
  • Symptom: Formation of nitrophenol (bromine replaced by hydrogen).

  • Cause: In hindered substrates (2-bromo isomers), the rate of transmetalation is slow. The Pd-Ar intermediate may undergo

    
    -hydride elimination (if alkyl groups are present) or abstract hydrogen from the solvent (e.g., alcohols).
    
  • Solution: Use Toluene or Dioxane (aprotic) instead of alcohols. Increase Boronic Acid equivalents (1.5 - 2.0 equiv).

Protodeboronation
  • Symptom: Recovery of aryl halide; loss of boronic acid.

  • Cause: Electron-poor boronic acids or high temperature/base concentration.

  • Solution: Use MIDA boronates or Potassium Trifluoroborates (

    
    )  for slow release of the active species.
    
Purification of Nitrophenols
  • Tip: Nitrophenols change color with pH (Yellow in base, Colorless/Pale in acid).

  • Protocol: Perform workup at pH < 4 . Flash chromatography on silica gel often requires 1% Acetic Acid in the eluent to prevent streaking of the free phenol.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Hindered Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(40), 13552–13554. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Maligres, P. E., et al. (2002). Synthesis of Biaryls via Suzuki Cross-Coupling of Unprotected Halophenols. Tetrahedron Letters, 43(35), 6155-6158.

Sources

Validation

Quantitative Analysis of 2-Bromo-6-methoxy-3-nitrophenol: High-Performance Liquid Chromatography (HPLC) Comparison Guide

Executive Summary The quantitative analysis of 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) presents specific chromatographic challenges inherent to multi-substituted aromatic systems. As a likely intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) presents specific chromatographic challenges inherent to multi-substituted aromatic systems. As a likely intermediate in the synthesis of kinase inhibitors or agrochemical scaffolds, its purity is critical. The presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—creates a molecule with significant acidity and potential for regioisomeric impurities.

This guide compares the industry-standard C18 (Octadecyl) approach against the chemically distinct Phenyl-Hexyl stationary phase. While C18 offers predictability, our analysis suggests that Phenyl-Hexyl phases provide superior selectivity for this specific nitro-aromatic compound due to


 interactions, particularly when separating it from des-bromo or regioisomeric byproducts.

Technical Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

ParameterValue (Approx/Predicted)Chromatographic Implication
Molecular Weight 248.03 g/mol Suitable for UV and LC-MS detection.
Acidity (pKa) ~4.5 – 5.5The molecule is a weak acid. pH control is non-negotiable. At neutral pH, it will ionize, leading to peak tailing and poor retention.
LogP ~2.2Moderately lipophilic. Retains well on RP columns.
UV Max ~280 nm, ~340 nmNitro-phenols often exhibit a secondary band >300 nm, useful for selective detection away from solvent cutoffs.
Critical Impurities Regioisomers (e.g., 4-nitro), Des-bromo precursorsIsomers often co-elute on standard alkyl phases due to identical hydrophobicity.

Comparative Method Analysis

We evaluate two distinct separation strategies. The "Standard" represents the baseline expectation in a QC lab, while the "Alternative" represents an optimized approach for complex impurity profiling.

Option A: The Workhorse (C18)
  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (partitioning).

  • Pros: Highly reproducible, long column life, standard in most labs.

  • Cons: Often fails to resolve positional isomers (e.g., distinguishing the 3-nitro from a 4-nitro impurity) because their hydrophobicity is nearly identical.

Option B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Pros: The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich phenyl stationary phase. This interaction is highly sensitive to the position of substituents, offering superior resolution of isomers.

  • Cons: Requires methanol (MeOH) rather than acetonitrile (ACN) to maximize

    
     selectivity (ACN suppresses these interactions).
    
Performance Data Comparison (Simulated)
MetricC18 Method (ACN/Water)Phenyl-Hexyl Method (MeOH/Water)
Retention Time 4.5 min6.2 min (Increased retention)
Tailing Factor (

)
1.21.05 (Sharper peaks)
Resolution (

) from Isomer
1.8 (Marginal)> 3.5 (Excellent)
Mobile Phase Cost High (ACN prices fluctuate)Low (MeOH is cheaper)

Detailed Experimental Protocols

Sample Preparation[1][2]
  • Diluent: 50:50 Methanol:Water (v/v).

  • Stock Solution: Dissolve 10 mg of 2-Bromo-6-methoxy-3-nitrophenol in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute to 100 µg/mL. Filter through 0.22 µm PTFE filter.

Recommended Optimized Method (Phenyl-Hexyl)

This method is recommended for purity analysis where isomer separation is required.

  • Instrument: HPLC with PDA/UV detector.

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: 280 nm (Quantification), 340 nm (Identification).

  • Injection Vol: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Comments
0.0 40 Initial hold to retain polar impurities.
10.0 80 Linear ramp to elute main peak.
12.0 80 Wash to remove highly lipophilic dimers.
12.1 40 Re-equilibration.

| 17.0 | 40 | End of run. |

Alternative Method (C18)

Use this if Phenyl-Hexyl columns are unavailable or for simple assay testing of raw materials.

  • Mobile Phase: Isocratic 60:40 [0.1% Phosphoric Acid : Acetonitrile].

  • Note: Phosphoric acid is preferred here to suppress silanol activity on older C18 columns, ensuring better peak shape for the phenol.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical rationale behind the method selection.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 2-Bromo-6-methoxy-3-nitrophenol Analysis CheckIsomers Are Regioisomers Present? (e.g., 4-nitro impurity) Start->CheckIsomers NoIsomers No: Simple Purity Assay CheckIsomers->NoIsomers Pure Standard YesIsomers Yes: Complex Mixture CheckIsomers->YesIsomers Crude Reaction Mix SelectC18 Select C18 Column Mobile Phase: ACN/Phosphate Buffer NoIsomers->SelectC18 ResultC18 Result: Fast, Robust, Low Selectivity SelectC18->ResultC18 SelectPhenyl Select Phenyl-Hexyl Column Mobile Phase: MeOH/Formic Acid YesIsomers->SelectPhenyl Mechanism Mechanism: Pi-Pi Stacking (Nitro group interaction) SelectPhenyl->Mechanism ResultPhenyl Result: High Resolution of Isomers Mechanism->ResultPhenyl

Caption: Decision tree for selecting the stationary phase based on sample complexity and impurity profile.

Diagram 2: Chemical Interaction Mechanism

Interactions Analyte Analyte: Nitro-Phenol Ring C18 C18 Phase: Alkyl Chains Analyte->C18 Weak Selectivity Phenyl Phenyl-Hexyl Phase: Aromatic Ring Analyte->Phenyl Strong Selectivity Interaction1 Hydrophobic Interaction Only C18->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking Phenyl->Interaction2

Caption: Comparison of retention mechanisms. The Phenyl phase leverages electron-donor/acceptor interactions.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the "diluent blank." There should be no interference at the retention time of the main peak (approx 6-7 min). Inject a known impurity (e.g., 2-methoxy-3-nitrophenol) to confirm resolution

    
    .
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .[4]
  • Accuracy (Recovery): Spike the analyte into a placebo matrix (if available) or perform standard addition. Recovery should be 98.0% – 102.0%.

  • LOD/LOQ: Determine the signal-to-noise ratio (S/N).

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization.Ensure pH is

3.0. Add 5-10 mM Ammonium Formate if using MS, or increase buffer strength.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 40% MeOH). Do not dissolve in 100% ACN.
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven (30°C). Equilibrate Phenyl columns for at least 20 column volumes when switching solvents.

References

  • Phenomenex. (2025).[5] Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2025). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13545453, 2-Bromo-6-nitrophenol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6-methoxy-3-nitrophenol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly functionalized aromatic compounds. 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly functionalized aromatic compounds. 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4) presents a unique intersection of hazards due to its specific functional groups.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational execution, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. The GHS classification for 2-Bromo-6-methoxy-3-nitrophenol includes H302 (Harmful if swallowed), H315 (Skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life).

The mechanistic rationale for these hazards dictates our Personal Protective Equipment (PPE) choices:

  • The Phenol Core: Phenolic compounds are highly corrosive to biological tissues and can rapidly penetrate the dermal barrier, potentially leading to systemic toxicity (such as methemoglobinemia)[1].

  • The Bromine Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP). This means the compound can permeate standard non-polar glove matrices (like thin nitrile or latex) much faster than an unsubstituted phenol.

  • The Nitro Group: Nitroaromatics are potent skin sensitizers (H317) and exacerbate oxidative stress upon systemic absorption[2].

  • Physical State: As a solid powder, the primary acute exposure route during weighing is the inhalation of fine, sensitizing dust particulates[3].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties outlined above, standard laboratory PPE is insufficient. The following matrix summarizes the required self-validating PPE system.

Protection ZoneRecommended EquipmentRegulatory StandardMechanistic Rationale
Eye/Face Chemical splash goggles + Full face shieldANSI Z87.1 / EN166Mitigates H318 . Phenol derivatives can cause rapid, irreversible corneal opacity. A face shield prevents catastrophic splash injuries during solubilization.
Hands (Skin) Double-gloving: Butyl rubber (outer) + Nitrile (inner)EN 374Bromine increases lipophilicity, accelerating permeation through standard gloves. Butyl rubber provides superior chemical resistance to phenolic compounds[1].
Respiratory NIOSH-approved N95 or P100 particulate respiratorNIOSH / EN 149Mandatory if handling outside a fume hood. Prevents inhalation of H317 skin/respiratory sensitizing dust particulates[3].
Body Flame-resistant (FR) or heavy cotton lab coatNomex® / CottonPrevents dermal accumulation of dust. Synthetic fibers (polyester) should be avoided as they can melt into the skin in the event of a chemical fire[3].

Step-by-Step Operational Protocol

Do not merely follow these steps; understand that each action is a self-validating checkpoint designed to contain the specific hazards of brominated nitrophenols.

Phase 1: Pre-Weighing & Environment Setup
  • Flow Verification: Before opening the chemical container, check the digital monitor on your chemical fume hood. Validate that the face velocity is between 80–100 feet per minute (fpm) . Causality: This ensures the complete containment of airborne sensitizing dust[3].

  • Static Control: Wipe the analytical balance and draft shield with an anti-static brush or use a zero-stat gun. Causality: 2-Bromo-6-methoxy-3-nitrophenol is a fine powder; static charge can cause the explosive dispersion of toxic particulates onto your PPE and surrounding surfaces.

  • PPE Donning: Apply inner nitrile gloves, your lab coat, safety goggles, and finally, the outer butyl rubber gloves.

Phase 2: Active Handling & Solubilization
  • Transfer: Use a grounded micro-spatula to transfer the solid into a pre-tared anti-static weigh boat. Never pour directly from the stock bottle.

  • Solubilization: Transfer the solid to your reaction vessel inside the hood. Slowly add your chosen organic solvent (e.g., DMF, DMSO, or DCM) while stirring. Causality: Rapid addition of solvent to substituted nitrophenols can occasionally cause localized exothermic heating or micro-splashing.

  • Sealing: Immediately cap the stock bottle and seal the threads with Parafilm to prevent moisture ingress and environmental contamination.

Phase 3: Post-Handling Decontamination
  • Tool Decontamination: Rinse the micro-spatula with a compatible solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container before removing it from the fume hood[3].

  • Surface Wipe-Down: Wipe the balance and hood surface with a cloth dampened with a mild alkaline solution (phenols are highly soluble in base), followed by a secondary wipe with soap and water.

Spill Mitigation & Disposal Plan

Proper disposal is legally and environmentally critical due to the H410 (Very toxic to aquatic life) designation.

  • Solid Spills: Do NOT sweep dry. Dry sweeping aerosolizes the toxic powder[4]. Cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite), then carefully scoop it into a hazardous waste container using a non-sparking tool.

  • Liquid Spills: Absorb with chemically inert pads. Do not use combustible absorbents like sawdust, as nitrophenols can decompose violently under certain conditions[1].

  • Waste Segregation: Classify all liquid waste, contaminated gloves, and empty vials containing this compound strictly as Halogenated Organic Waste due to the bromine atom. Do not mix with non-halogenated streams to prevent reactive incompatibilities and to comply with EPA/ECHA regulations[2].

Workflow Visualization

The following diagram maps the critical path for handling 2-Bromo-6-methoxy-3-nitrophenol, highlighting the intersection of operational steps and hazard mitigation.

G cluster_0 Phase 1: Pre-Operational Setup cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decontamination & Disposal Start Hazard Assessment 2-Bromo-6-methoxy-3-nitrophenol PPE Don Specialized PPE (Butyl/Nitrile Gloves, Face Shield) Start->PPE Hood Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood Weigh Weigh Solid in Draft Shield (Minimize Dust Generation) PPE->Weigh Hood->Weigh Solvent Solubilize in Organic Solvent (Control Exothermic Risk) Weigh->Solvent Decon Decontaminate Surfaces (Alkaline Wash / Solvent Wipe) Solvent->Decon Waste Segregate Halogenated Phenolic Waste Solvent->Waste

Workflow and hazard mitigation strategy for handling 2-Bromo-6-methoxy-3-nitrophenol.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxy-3-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxy-3-nitrophenol
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